N-(benzyloxy)-2-chloroacetamide
Description
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Properties
IUPAC Name |
2-chloro-N-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPIRSVFEAVPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626189 | |
| Record name | N-(Benzyloxy)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-39-9 | |
| Record name | N-(Benzyloxy)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(benzyloxy)-2-chloroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-(benzyloxy)-2-chloroacetamide, a valuable intermediate in organic synthesis and drug discovery. The document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution of O-benzylhydroxylamine with chloroacetyl chloride. This reaction is a straightforward and common method for the formation of amide bonds. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.
The general transformation is depicted in the following reaction scheme:
Scheme 1: General Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound. The protocol is based on established methods for the acylation of amines and hydroxylamines.[1][2][3]
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| O-Benzylhydroxylamine hydrochloride | 2687-43-6 | C₇H₁₀ClNO | 159.62 |
| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
2.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve O-benzylhydroxylamine hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a biphasic mixture of dichloromethane (DCM) and water.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: While stirring vigorously, add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound and analogous compounds. Yields and physical properties can vary based on the specific reaction conditions and the purity of the starting materials.
| Parameter | Value | Reference |
| Yield | 75-95% | Based on analogous reactions for the synthesis of N-substituted chloroacetamides.[4] |
| Melting Point | Not available (solid expected) | The melting point for the analogous N-benzyl-2-chloroacetamide is 91-93 °C.[1] |
| Appearance | White to off-white solid | Typical appearance for purified chloroacetamide derivatives. |
| Solubility | Soluble in DCM, Ethyl Acetate, THF | Inferred from the properties of similar organic compounds. |
Diagrams
4.1. Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
4.2. Logical Relationship of Reagents and Byproducts
This diagram shows the logical relationship between the reactants, the base, the desired product, and the byproducts of the reaction.
References
An In-depth Technical Guide to the Chemical Properties of N-(benzyloxy)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of N-(benzyloxy)-2-chloroacetamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes information on the closely related analogue, N-(4-benzyloxyphenyl)-2-chloroacetamide, and discusses the general characteristics of N-alkoxyamides to provide a foundational understanding. A generalized synthesis protocol is also presented.
Introduction
This compound is a chemical compound of interest in organic synthesis and potentially in drug discovery due to its structural motifs. The presence of a reactive chloroacetamide group and a benzyloxyamine functionality suggests its potential as a versatile intermediate for further chemical modifications. However, a thorough review of scientific databases and literature reveals a significant lack of experimentally determined data for this compound. This guide compiles the available theoretical information and presents data from a structurally similar compound, N-(4-benzyloxyphenyl)-2-chloroacetamide, to offer valuable insights.
Chemical Properties
Quantitative data for this compound is largely unavailable. The following tables summarize the known and calculated properties of the target compound and its analogue.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(phenylmethoxy)acetamide | IUPAC Nomenclature |
| Synonyms | This compound | - |
| CAS Number | Not Found | - |
| Molecular Formula | C₉H₁₀ClNO₂ | Calculated |
| Molecular Weight | 199.63 g/mol | Calculated |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Table 2: Properties of N-(4-benzyloxyphenyl)-2-chloroacetamide
| Property | Value | Source |
| CAS Number | 19514-92-2 | [1] |
| Molecular Formula | C₁₅H₁₄ClNO₂ | [1] |
| Molecular Weight | 275.73 g/mol | [1] |
| Predicted XlogP | 3.2 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 160.8 Ų | [2] |
General Properties and Reactivity of N-Alkoxyamides
This compound belongs to the class of N-alkoxyamides. The presence of two electronegative atoms (oxygen and the carbonyl group) attached to the nitrogen atom leads to unique electronic and structural properties.[3]
-
Pyramidal Nitrogen: Unlike typical planar amides, the nitrogen atom in N-alkoxyamides is often pyramidal.[3] This is due to the increased p-character of the nitrogen's hybrid orbitals bonded to the electronegative substituents, which in turn increases the s-character of the nitrogen lone pair, diminishing amide resonance.[3]
-
Reactivity: The chloroacetamide moiety is a well-known electrophilic group, susceptible to nucleophilic substitution at the α-carbon. This makes compounds like this compound valuable precursors for the synthesis of more complex molecules. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, including amines, thiols, and alcohols.[4]
Experimental Protocols
General Synthesis of N-substituted-2-chloroacetamides
While a specific protocol for this compound is not available, a general method for the synthesis of N-substituted-2-chloroacetamides can be adapted.[5] This typically involves the reaction of the corresponding amine (in this case, benzyloxyamine) with chloroacetyl chloride.
Materials:
-
Benzyloxyamine hydrochloride
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of benzyloxyamine hydrochloride in anhydrous DCM, add triethylamine (approximately 2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes to allow for the in-situ formation of the free benzyloxyamine.
-
Slowly add chloroacetyl chloride (approximately 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: This is a generalized procedure and may require optimization of reaction conditions, solvents, and purification methods for the specific synthesis of this compound.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: General synthesis workflow for this compound.
No signaling pathway diagrams are included as no relevant information was found in the searched literature.
Conclusion
This technical guide consolidates the currently available information on this compound. The significant lack of experimental data highlights a research gap and underscores the need for the synthesis and characterization of this compound. The provided information on a structurally related analogue and the general properties of N-alkoxyamides, along with a generalized synthesis protocol, serves as a valuable resource for researchers initiating studies on this and similar molecules. Future experimental work is crucial to fully elucidate the chemical and potential biological properties of this compound.
References
An In-depth Technical Guide to N-(Benzyloxy)-2-chloroacetamide and Related Compounds
Disclaimer: Extensive searches for "N-(benzyloxy)-2-chloroacetamide" with the CAS number 29596-56-1 did not yield specific technical data, including physicochemical properties, experimental protocols, or biological activity. This suggests that the compound may not be well-characterized in publicly available literature or that the provided identifiers may be inaccurate.
This guide will instead provide a comprehensive overview of closely related and structurally similar compounds for which scientific data is available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with related chemical entities. The compounds discussed are:
-
N-(4-Benzyloxyphenyl)-2-chloroacetamide (CAS: 19514-92-2)
-
N-Benzyl-2-chloroacetamide (CAS: 2564-06-9)
-
The broader class of N-substituted Chloroacetamides and N-Alkoxyamides
Physicochemical Properties
The following tables summarize the key physicochemical properties of the related compounds.
Table 1: Physicochemical Data for N-(4-Benzyloxyphenyl)-2-chloroacetamide
| Property | Value | Source |
| CAS Number | 19514-92-2 | [1] |
| Molecular Formula | C₁₅H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 275.73 g/mol | [1] |
| Monoisotopic Mass | 275.07132 Da | [2] |
| Predicted XlogP | 3.2 | [2] |
Table 2: Physicochemical Data for N-Benzyl-2-chloroacetamide
| Property | Value | Source |
| CAS Number | 2564-06-9 | [3][4][5] |
| Molecular Formula | C₉H₁₀ClNO | [3][4][6] |
| Molecular Weight | 183.63 g/mol | [3][5] |
| Melting Point | 93-96 °C | [4][5][7] |
| Boiling Point (Predicted) | 367.5 ± 35.0 °C | [4][7] |
| Density (Predicted) | 1.1661 g/cm³ | [4][7] |
| pKa (Predicted) | 14.25 ± 0.46 | [4][7] |
| Predicted XLogP3 | 1.8 | [3] |
Synthesis and Experimental Protocols
N-substituted chloroacetamides are typically synthesized by the acylation of a primary or secondary amine with chloroacetyl chloride. This is a common and versatile method in organic synthesis.[8][9]
General Experimental Protocol for the Synthesis of N-Aryl-2-chloroacetamides
This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-substituted chloroacetamides.
Materials:
-
Appropriate primary or secondary amine (e.g., benzylamine or 4-(benzyloxy)aniline)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or benzene)
-
Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
Stirring apparatus
-
Cooling bath (ice-water)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
The selected amine is dissolved in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice-water bath.
-
A base, such as triethylamine, is added to the solution to act as an acid scavenger.
-
Chloroacetyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled amine solution with vigorous stirring. The reaction is often exothermic, and the temperature should be maintained near 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
General synthesis workflow for N-substituted 2-chloroacetamides.
Biological Activity and Potential Applications
While specific biological data for this compound is unavailable, the broader classes of N-alkoxyamides and chloroacetamide derivatives have been the subject of research for their potential biological activities.
-
Antimicrobial Activity: N-substituted chloroacetamides have been investigated for their antimicrobial properties. Some studies have shown that these compounds can be effective against various strains of bacteria and fungi.[9] The biological activity can be influenced by the nature of the substituent on the nitrogen atom.
-
Herbicidal Activity: Chloroacetamide herbicides are a well-established class of agrochemicals. Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants.
-
Mutagenicity of N-Acyloxy-N-alkoxyamides: A related class of compounds, N-acyloxy-N-alkoxyamides, has been studied for their mutagenic properties. These studies aim to understand how structural variations impact their interaction with DNA.[10] Such research is crucial in the fields of toxicology and drug development to assess the safety profile of new chemical entities.
-
Antimycobacterial and Antibacterial Activity: Certain N-alkoxyphenyl derivatives have demonstrated activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[11][12] This highlights the potential for developing novel anti-infective agents based on this chemical scaffold.
Logical Relationships in Biological Activity Screening
The process of evaluating the biological potential of new chemical entities like N-substituted chloroacetamides typically follows a structured workflow.
A typical workflow for screening the biological activity of novel compounds.
Conclusion
References
- 1. N-(4-BENZYLOXY-PHENYL)-2-CHLORO-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - N-(4-(benzyloxy)phenyl)-2-chloroacetamide (C15H14ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Chloro-N-benzylacetamide 97 2564-06-9 [sigmaaldrich.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. N-Benzyl-2-chloroacetamide CAS#: 2564-06-9 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.info [ijpsr.info]
- 10. connectsci.au [connectsci.au]
- 11. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(benzyloxy)-2-chloroacetamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(benzyloxy)-2-chloroacetamide derivatives and their analogs, focusing on their synthesis, biological activities, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound and its derivatives represent a class of organic compounds characterized by a core structure containing a benzyloxy group attached to a nitrogen atom, which is further acylated with a 2-chloroacetyl moiety. This structural motif has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related chloroacetamide-containing compounds. These activities include, but are not limited to, anticancer and antimicrobial effects. The benzyloxy group can be strategically modified to influence the physicochemical properties and biological potency of the derivatives, making this scaffold a promising starting point for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally proceeds through the acylation of a corresponding benzyloxyamine precursor. A common and effective method involves the reaction of a substituted benzyloxyamine with chloroacetyl chloride or a related activated form of chloroacetic acid.
A general synthetic scheme involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1] The reaction is typically carried out in an inert solvent at reduced temperatures to control the reactivity of the acid chloride.
Alternatively, the reaction can be performed by treating an amine with ethyl chloroacetate.[2]
General Synthetic Workflow:
References
In-Depth Technical Guide: N-(benzyloxy)-2-chloroacetamide Spectroscopic and Synthesis Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data, synthesis protocols, and structural analysis of N-(benzyloxy)-2-chloroacetamide. The information is intended to support research and development activities in the fields of medicinal chemistry, chemical biology, and drug discovery.
Spectroscopic Data
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.5 | br s | 1H | N-H (Amide) |
| ~7.30 - 7.50 | m | 5H | Ar-H (Phenyl) |
| ~4.90 - 5.10 | s | 2H | O-CH₂-Ph |
| ~4.10 - 4.30 | s | 2H | Cl-CH₂-C=O |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O (Amide) |
| ~135 - 138 | Ar-C (Quaternary) |
| ~128 - 130 | Ar-CH (Phenyl) |
| ~75 - 80 | O-CH₂-Ph |
| ~40 - 45 | Cl-CH₂-C=O |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Strong | N-H Stretch (Amide) |
| ~3000 - 3100 | Medium | C-H Stretch (Aromatic) |
| ~2850 - 3000 | Medium | C-H Stretch (Aliphatic) |
| ~1650 - 1680 | Strong | C=O Stretch (Amide I) |
| ~1520 - 1550 | Strong | N-H Bend (Amide II) |
| ~1450, ~1495 | Medium | C=C Stretch (Aromatic) |
| ~1050 - 1150 | Strong | C-O Stretch |
| ~690 - 770 | Strong | C-Cl Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| [M]+ | Variable | Molecular Ion (¹⁹⁹/²⁰¹ for ³⁵Cl/³⁷Cl isotopes) |
| [M+H]+ | Variable | Protonated Molecular Ion (²⁰⁰/²⁰²) |
| [M+Na]+ | Variable | Sodium Adduct (²²²/²²⁴) |
| 108 | High | [C₇H₈O]⁺ (benzyloxy cation) |
| 91 | High | [C₇H₇]⁺ (benzyl cation) |
| 77 | Medium | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
A standard and reliable method for the synthesis of this compound involves the acylation of O-benzylhydroxylamine with chloroacetyl chloride.
Synthesis of this compound
This procedure details the reaction of O-benzylhydroxylamine hydrochloride with chloroacetyl chloride in the presence of a base to yield the target compound.
Materials:
-
O-benzylhydroxylamine hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
O-benzylhydroxylamine hydrochloride is dissolved in dichloromethane.
-
An equivalent amount of triethylamine is added to the solution to neutralize the hydrochloride and liberate the free hydroxylamine.
-
The reaction mixture is cooled in an ice bath.
-
Chloroacetyl chloride, dissolved in dichloromethane, is added dropwise to the cooled solution with constant stirring.
-
The reaction is allowed to proceed for a specified time (typically monitored by TLC).
-
Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic signatures.
Caption: Spectroscopic analysis workflow for this compound.
Caption: Key functional groups and their expected spectroscopic signals.
An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(benzyloxy)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of N-(benzyloxy)-2-chloroacetamide, a key intermediate in various pharmaceutical and organic syntheses. This document details the necessary precursors, their synthesis, and the final chloroacetylation step, supported by experimental protocols, quantitative data, and process visualizations.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of the key intermediate, O-benzylhydroxylamine, which is often prepared and stored as its more stable hydrochloride salt. The second step is the chloroacetylation of O-benzylhydroxylamine to yield the final product.
The overall synthetic logic is illustrated in the workflow diagram below.
N-(benzyloxy)-2-chloroacetamide molecular weight and formula
An In-depth Technical Guide to N-(benzyloxy)-2-chloroacetamide: Physicochemical Properties and Synthetic Considerations
This technical guide provides a detailed overview of the molecular formula and weight of this compound. Due to the limited availability of direct experimental data for this specific compound, this document also presents a generalized experimental protocol for the synthesis of related chloroacetamide derivatives, which may serve as a foundational methodology for researchers.
Physicochemical Data
The fundamental molecular properties of this compound have been determined based on its chemical structure. These quantitative data points are summarized in the table below. It is noteworthy that while specific experimental data for this compound is scarce in the public domain, data for its isomer, 2-chloro-N-(4-methoxyphenyl)-acetamide, is available and shares the same molecular formula and weight.
| Property | Value | Citation |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | [1] |
| Isomeric Compound | 2-chloro-N-(4-methoxyphenyl)-acetamide | [1] |
General Experimental Protocol for Synthesis of Chloroacetamide Derivatives
General Reaction:
A secondary amine is reacted with chloroacetyl chloride in an aqueous phase containing an inorganic alkali as an acid-binding agent and in the presence of an organic solvent to yield the corresponding chloroacetamide compound.[2]
Materials and Reagents:
-
Secondary amine (e.g., benzyloxyamine)
-
Chloroacetyl chloride
-
Inorganic alkali (e.g., sodium hydroxide, potassium carbonate)[2]
-
Organic solvent (e.g., toluene, dichloromethane)[2]
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dissolve the secondary amine, the inorganic alkali, and the organic solvent in water.[2]
-
Under vigorous stirring at room temperature, slowly add chloroacetyl chloride to the reaction mixture.[2]
-
Continue stirring for a specified period (e.g., 0.5-2 hours) to allow the reaction to complete.[2]
-
After the reaction is complete, allow the mixture to stand and the layers to separate.[2]
-
Isolate the organic phase, from which the chloroacetamide product can be obtained, for example, by precipitation.[2]
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a chloroacetamide derivative, based on the general protocol described.
Caption: Generalized workflow for the synthesis of N-substituted 2-chloroacetamides.
References
Solubility Profile of N-(benzyloxy)-2-chloroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N-(benzyloxy)-2-chloroacetamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative information for structurally related compounds, quantitative data for the parent compound 2-chloroacetamide, and a comprehensive experimental protocol for determining solubility. This guide is intended to serve as a valuable resource for researchers working with this and similar molecules.
Introduction to this compound
This compound belongs to the class of chloroacetamide derivatives. These compounds are characterized by an acetamide group where the nitrogen is substituted with a benzyloxy group, and a chlorine atom is attached to the alpha-carbon of the acetyl group. The unique structural features of this compound, including the presence of both a polar amide group and nonpolar benzyloxy group, suggest a varied solubility profile in different solvents. Chloroacetamide derivatives, in general, are recognized for their utility as intermediates in organic synthesis and their potential as biologically active agents, including as antimicrobial and herbicidal compounds.
Solubility Data
Qualitative Solubility of Structurally Related Compounds
Quantitative Solubility of 2-Chloroacetamide
For reference, the quantitative solubility data for the parent compound, 2-chloroacetamide, is presented in the table below. This data provides a baseline for understanding the solubility of the chloroacetamide functional group.
| Solvent | Solubility | Temperature (°C) |
| Water | 90 g/L | 25 |
| Methanol | 1 g / 10 mL | Not Specified |
| Ethanol | 1 part in 10 parts | Not Specified |
| Diethyl Ether | Very slightly soluble | Not Specified |
| DMSO | 19 mg/mL | 25 |
Note: The addition of the benzyloxy group is expected to significantly decrease aqueous solubility and increase solubility in nonpolar organic solvents compared to the parent compound, 2-chloroacetamide.
Experimental Protocol for Solubility Determination
The following is a general and robust method for determining the solubility of a solid organic compound like this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of laboratory solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.
-
Analyze the filtered saturated solutions under the same analytical conditions.
-
Determine the concentration of this compound in the saturated solutions by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
General Synthesis of N-Substituted Chloroacetamides
Caption: General reaction scheme for the synthesis of N-substituted chloroacetamides.
Conclusion
This technical guide consolidates the available information on the solubility of this compound and provides a framework for its experimental determination. While specific quantitative data remains to be established, the provided qualitative information for a related compound and quantitative data for the parent compound offer valuable insights for researchers. The detailed experimental protocol and workflow diagrams are intended to facilitate the generation of precise solubility data, which is crucial for applications in drug development and other scientific research areas.
References
A Theoretical Framework for the Analysis of N-(benzyloxy)-2-chloroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(benzyloxy)-2-chloroacetamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, reactivity, and electronic properties. While direct theoretical and computational studies on this compound are not extensively documented in current literature, this technical guide establishes a comprehensive framework for its theoretical investigation. By drawing parallels with closely related N-substituted 2-chloroacetamides, this document outlines the pertinent computational methodologies, proposes expected data outcomes, and provides detailed experimental protocols for synthesis and characterization. This guide serves as a foundational resource for researchers aiming to explore the chemical space of this compound through computational and experimental means.
Introduction
The N-substituted 2-chloroacetamide scaffold is a cornerstone in the development of various biologically active agents, including herbicides and potential therapeutics. The reactivity of the C-Cl bond makes these molecules versatile intermediates for synthesizing more complex structures and allows for covalent interactions with biological targets. This compound, a specific analog, incorporates a benzyloxy moiety which can influence its physicochemical properties such as lipophilicity and metabolic stability, thereby modulating its biological profile.
Theoretical studies, including quantum mechanics (QM) and quantitative structure-activity relationship (QSAR) analyses, are indispensable tools for modern drug discovery. They provide profound insights into molecular geometries, electronic charge distributions, reaction mechanisms, and the structural determinants of biological activity. This guide will extrapolate from established research on analogous chloroacetamides to propose a robust theoretical and experimental workflow for the comprehensive study of this compound.
Physicochemical and Computed Properties
A foundational aspect of any theoretical study is the characterization of the molecule's intrinsic properties. Publicly available data for this compound and its close analog, N-benzyl-2-chloroacetamide, provide a starting point for computational analysis.
| Property | This compound | N-benzyl-2-chloroacetamide | Data Source |
| Molecular Formula | C₁₅H₁₄ClNO₂ | C₉H₁₀ClNO | PubChem[1] |
| Molecular Weight | 275.73 g/mol | 183.63 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 275.07132 Da | 183.0450916 Da | PubChem[1][2] |
| XlogP (Predicted) | 3.2 | 1.8 | PubChem[1][2] |
| Predicted CCS (Ų) | [M+H]⁺: 160.8 | [M+H]⁺: 137.1 | PubChemLite[1][3] |
Proposed Theoretical Studies Workflow
The absence of direct theoretical studies necessitates a structured approach to modeling this compound. The following workflow, based on methodologies applied to similar compounds, is proposed.[4][5][6]
Caption: Proposed workflow for theoretical studies on this compound.
Quantum Mechanical (QM) Studies
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and geometry of molecules.
-
Geometry Optimization: The initial step involves optimizing the 3D structure of this compound to find its lowest energy conformation. A common functional for this purpose is B3LYP with a basis set such as 6-311+G(d,p).[5]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (IR, Raman).
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. The spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. This is particularly useful for understanding intermolecular interactions.
Reactivity and Mechanism Modeling
The primary reaction of interest for chloroacetamides is the nucleophilic substitution of the chlorine atom.[7]
-
Transition State (TS) Analysis: Modeling the Sₙ2 reaction with a representative biological nucleophile (e.g., the thiol group of cysteine) would involve locating the transition state structure. This allows for the calculation of the activation energy barrier, providing a quantitative measure of reactivity.
-
Molecular Docking: To investigate potential biological targets, molecular docking simulations can be performed. This involves placing the optimized structure of this compound into the active site of a target protein (e.g., an enzyme implicated in a disease pathway) to predict binding affinity and interaction modes.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies correlate variations in the chemical structure of a series of compounds with their biological activity.[4][8][9] For this compound, a QSAR study would involve synthesizing a library of derivatives with varied substituents on the phenyl or benzyl rings.
-
Descriptor Calculation: For each analog, a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and lipophilic) would be calculated.
-
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the observed biological activity (e.g., IC₅₀ values). A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds.
Experimental Protocols
Experimental validation is key to substantiating theoretical findings.
Synthesis of this compound
This protocol is based on general methods for the synthesis of N-substituted chloroacetamides.[7][10]
Reaction Scheme:
Caption: General synthesis of this compound.
Methodology:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(benzyloxy)aniline (1.0 eq) and a suitable dry solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.1 eq) or pyridine, to the solution with stirring. The base acts as a scavenger for the HCl byproduct.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Sample Characterization Data (Analog-Based)
The following table presents typical NMR chemical shift ranges for N-(substituted phenyl)-2-chloroacetamides, which can serve as a reference for the characterization of the target molecule.[4]
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| NH (amide) | 10.3 - 10.7 (singlet) | N/A |
| Aromatic H | 7.0 - 8.1 (multiplets) | 118 - 143 |
| Cl-CH₂ | 4.2 - 4.4 (singlet) | 43 - 44 |
| C=O (amide) | N/A | 164 - 166 |
Conclusion
While this compound remains a molecule with underexplored theoretical dimensions, the methodologies and frameworks applied to its structural analogs provide a clear and robust roadmap for future investigation. This technical guide offers a comprehensive starting point for researchers by outlining a multi-faceted approach that combines quantum mechanics, reactivity modeling, and QSAR studies with detailed experimental protocols. The integration of these computational and experimental techniques will be pivotal in unlocking the full potential of this compound and its derivatives in the landscape of drug discovery and development.
References
- 1. PubChemLite - N-(4-(benzyloxy)phenyl)-2-chloroacetamide (C15H14ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - N-benzyl-2-chloroacetamide (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.info [ijpsr.info]
Methodological & Application
Applications of N-(benzyloxy)-2-chloroacetamide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(benzyloxy)-2-chloroacetamide is a versatile bifunctional reagent in organic synthesis, primarily utilized as an efficient alkylating agent. Its chemical structure, featuring a reactive chloroacetamide moiety and a protective benzyloxy group, allows for the strategic introduction of a protected hydroxylamine functionality into a variety of molecular scaffolds. This reagent is particularly valuable in the synthesis of heterocyclic compounds and in the derivatization of nucleophilic substrates, which are key steps in the development of novel therapeutic agents and other functional organic molecules. The benzyloxy group can be readily removed under standard hydrogenolysis conditions, unmasking a hydroxylamine or amine group for further functionalization. This document provides an overview of its applications, detailed experimental protocols for its synthesis and use in alkylation reactions, and quantitative data to support its utility in synthetic chemistry.
Core Applications
The primary application of this compound in organic synthesis is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to attack by a wide range of nucleophiles.
Key applications include:
-
N-Alkylation: Reaction with primary and secondary amines to introduce the acetamide side chain.
-
S-Alkylation: Reaction with thiols and thiophenols to form thioethers.
-
O-Alkylation: Reaction with phenols and carboxylic acids to generate the corresponding ethers and esters.
-
Synthesis of Heterocyclic Compounds: As a building block for various nitrogen- and sulfur-containing heterocycles. While specific examples for this compound are not extensively documented, its reactivity is analogous to other N-substituted 2-chloroacetamides which are widely used in the synthesis of thiazoles, pyrazines, and other heterocycles.[1][2]
Synthesis of this compound
While detailed specific literature on the synthesis of this compound is sparse, a general and reliable method can be adapted from standard procedures for the acylation of amines and hydroxylamines. The synthesis involves the reaction of O-benzylhydroxylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
O-Benzylhydroxylamine hydrochloride
-
Chloroacetyl chloride
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of O-benzylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (0.5 M) at 0 °C (ice bath), add sodium carbonate (2.2 eq) or triethylamine (2.2 eq).
-
Stir the suspension vigorously for 10-15 minutes.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure this compound.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Applications in N-Alkylation
This compound is an effective reagent for the N-alkylation of primary and secondary amines. This reaction is fundamental in building more complex molecules, particularly in the synthesis of libraries of compounds for drug discovery.
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol is adapted from general procedures for the alkylation of amines with N-substituted 2-chloroacetamides.
Materials:
-
Secondary amine (e.g., Piperidine) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary amine (1.0 eq) in DMF (0.5 M), add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
General Scheme for N-Alkylation:
Caption: General scheme for N-alkylation.
Applications in S-Alkylation
The reaction of this compound with thiols provides a straightforward method for the synthesis of thioethers. This is particularly useful for introducing the protected hydroxylamine acetamide moiety onto cysteine residues in peptides or other sulfur-containing molecules.
Experimental Protocol: S-Alkylation of a Thiol
This protocol is based on established methods for the S-alkylation of thiols with chloroacetamides.
Materials:
-
Thiol (e.g., Thiophenol) (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (1.2 eq)
-
Ethanol (EtOH) or DMF
-
Water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol (0.4 M).
-
Add a solution of sodium hydroxide (1.2 eq) in water and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.05 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Quantitative Data
Due to the limited specific literature on this compound, the following table presents representative yields for analogous alkylation reactions using other N-substituted 2-chloroacetamides. These values can be used as a benchmark for what to expect when using this compound under similar conditions.
| Nucleophile Type | Example Nucleophile | Alkylating Agent | Product Type | Typical Yield (%) | Reference |
| Secondary Amine | Arylpiperazine | 2-Chloro-N-benzylacetamide | N-Alkylacetamide | 70-85 | |
| Thiol | Thiophenol | 2-Chloro-N-arylacetamide | S-Alkylacetamide | 80-95 | [2] |
| Phenol | 8-Hydroxyquinoline | 2-Chloro-N-benzylacetamide | O-Alkylacetamide | ~90 | |
| Imidazole | Imidazole | 2-Chloro-N-benzylacetamide | N-Alkylacetamide | ~75 |
Deprotection of the Benzyloxy Group
A key advantage of using this compound is the ability to deprotect the benzyloxy group to reveal a hydroxylamine or, after further reduction, an amine. The most common method for this transformation is catalytic hydrogenation.
Experimental Protocol: Hydrogenolysis of the Benzyloxy Group
Materials:
-
N-Substituted-N'-(benzyloxy)acetamide (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-substituted-N'-(benzyloxy)acetamide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Deprotection Workflow:
References
Application Notes and Protocols for N-(benzyloxy)-2-chloroacetamide as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(benzyloxy)-2-chloroacetamide is a versatile bifunctional reagent characterized by a reactive chloroacetamide moiety, making it an effective alkylating agent. The presence of the benzyloxy group can influence the molecule's solubility, reactivity, and potential for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of various nucleophiles, which is a fundamental transformation in organic synthesis and drug discovery.
The chloroacetamide group is a well-established electrophile that readily participates in nucleophilic substitution reactions with a wide range of soft and hard nucleophiles, including thiols, amines, and phenols. This reactivity makes this compound a valuable tool for introducing a benzyloxyacetamido moiety onto target molecules, which can serve as a building block for more complex structures or as a pharmacophore in drug design.
Physicochemical Properties and Safety Information
While specific experimental data for this compound is not widely available, its properties can be inferred from the closely related N-benzyl-2-chloroacetamide.
| Property | Value (for N-Benzyl-2-chloroacetamide) | Reference |
| Molecular Formula | C₉H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 183.63 g/mol | --INVALID-LINK-- |
| Appearance | White to pale yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 93-96 °C | --INVALID-LINK-- |
| Solubility | Soluble in ethanol and ether; poorly soluble in water. | ChemBK |
Safety Precautions:
N-substituted 2-chloroacetamides should be handled with care in a well-ventilated fume hood.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1][2][3][4] Avoid inhalation of dust and contact with skin and eyes.[1][2][3][4] In case of contact, rinse the affected area thoroughly with water.
Synthesis of this compound
A general and high-yielding method for the synthesis of N-substituted 2-chloroacetamides involves the acylation of the corresponding amine with chloroacetyl chloride.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
Dissolve benzyloxyamine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Add a suitable base, such as triethylamine (2.2 eq), to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Application as an Alkylating Agent
This compound is an effective electrophile for the S-alkylation, N-alkylation, and O-alkylation of various nucleophiles. The general mechanism involves the nucleophilic attack on the α-carbon of the chloroacetamide, leading to the displacement of the chloride leaving group.
Caption: General alkylation workflow.
S-Alkylation of Thiols
The alkylation of thiols with chloroacetamides is a highly efficient reaction, particularly for the modification of cysteine residues in peptides and proteins.
Experimental Protocol:
-
Dissolve the thiol-containing substrate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Add a base, such as potassium carbonate or triethylamine (1.1-1.5 eq), to deprotonate the thiol.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Representative Data (from analogous N-substituted-2-chloroacetamides):
| Nucleophile (Thiol) | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cysteine Peptide | Chloroacetamide | - | Phosphate Buffer (pH 7) | 1 | ~95 | --INVALID-LINK-- |
| Aromatic Thiol | 2-Chloro-N-phenylacetamide | K₂CO₃ | DMF | 2 | 92 | --INVALID-LINK-- |
N-Alkylation of Amines
This compound can be used to alkylate primary and secondary amines, a common strategy in the synthesis of various biologically active compounds.
Experimental Protocol:
-
To a solution of the amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate or sodium hydride (1.2-2.0 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Representative Data (from analogous N-substituted-2-chloroacetamides):
| Nucleophile (Amine) | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylpiperazine | 2-Chloro-N-benzylacetamide | K₂CO₃ | Acetonitrile | Reflux | 85-95 | --INVALID-LINK-- |
| Indole | N-phenyl-2-chloroacetamide | NaH | DMF | RT | 78 | --INVALID-LINK-- |
O-Alkylation of Phenols
The O-alkylation of phenols with this compound provides access to aryloxyacetamide derivatives.
Experimental Protocol:
-
Suspend the phenol (1.0 eq) and a base like potassium carbonate or cesium carbonate (1.5-2.0 eq) in a solvent such as acetone or DMF.
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by flash chromatography.
Representative Data (from analogous N-substituted-2-chloroacetamides):
| Nucleophile (Phenol) | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Hydroxypyridine derivative | Various N-substituted chloroacetamides | K₂CO₃ | DMF | 60 | 75-85 | --INVALID-LINK-- |
| Substituted Phenols | 2-Chloro-N-arylacetamides | K₂CO₃ | Acetone | Reflux | 80-90 | --INVALID-LINK-- |
Signaling Pathways and Drug Development Applications
The chloroacetamide moiety is a known covalent warhead used in targeted covalent inhibitors (TCIs). TCIs can achieve high potency and prolonged duration of action by forming a covalent bond with a specific amino acid residue (typically cysteine) in the target protein. This compound can be incorporated into a larger molecule designed to target a specific protein of interest, for instance, a kinase involved in a cancer signaling pathway.
Caption: Covalent inhibition of a signaling pathway.
Conclusion
This compound is a valuable and reactive alkylating agent for the modification of a wide range of nucleophiles. The protocols provided herein, based on established reactivity for analogous compounds, offer a starting point for the development of specific synthetic procedures. The versatility of this reagent makes it a useful tool in the synthesis of complex molecules and in the design of targeted covalent inhibitors for drug discovery. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. chimia.ch [chimia.ch]
- 2. Nucleophilic addition to N-alkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-(benzyloxy)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and reactivity of N-(benzyloxy)-2-chloroacetamide, a versatile reagent in organic synthesis and drug discovery. The detailed protocols and reaction conditions are intended to serve as a valuable resource for researchers in these fields.
Application Notes
This compound is a bifunctional molecule featuring a reactive chloroacetamide group and a benzyloxy moiety. This unique structure makes it a valuable building block for the synthesis of a variety of organic compounds, including heterocyclic systems and as an alkylating agent for various nucleophiles.
The primary application of this compound lies in its ability to act as an electrophile. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of various compounds, including:
-
Heterocyclic Compounds: The chloroacetamide moiety can be used to construct various heterocyclic rings through reactions with dinucleophiles. For instance, reaction with thiourea or its derivatives can lead to the formation of thiazole rings.
-
Alkylation of Nucleophiles: this compound is an effective alkylating agent for a range of nucleophiles, including thiols, amines, and phenols. This reaction is particularly useful in proteomics for the alkylation of cysteine residues in proteins to prevent disulfide bond formation. The benzyloxy group can serve as a protecting group for the hydroxylamine functionality, which can be deprotected at a later stage of the synthesis.
The benzyloxy group can be removed under various conditions, most commonly by catalytic hydrogenation, to reveal the corresponding N-hydroxyacetamide derivative. This functionality is a key structural motif in many biologically active compounds, including hydroxamic acids, which are known inhibitors of metalloproteinases.
Synthesis of this compound
The most common method for the synthesis of this compound involves the acylation of benzyloxyamine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
General Reaction Conditions:
A variety of reaction conditions can be employed for this synthesis. The choice of solvent and base can influence the reaction rate and yield.
| Parameter | Conditions |
| Reactants | Benzyloxyamine (or its hydrochloride salt), Chloroacetyl chloride |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Water (in a biphasic system) |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO3) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 5 hours |
| Work-up | Aqueous work-up to remove the base and its salt, followed by extraction with an organic solvent and purification by crystallization or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from benzyloxyamine hydrochloride and chloroacetyl chloride using an organic base in an organic solvent.
Materials:
-
Benzyloxyamine hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzyloxyamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
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// Edges start -> reactants; reactants -> addition; addition -> reaction; reaction -> quench; quench -> extraction; extraction -> drying; drying -> purification; purification -> end; } .enddot Caption: Workflow for the synthesis of this compound.
Protocol 2: Alkylation of a Thiol with this compound
This protocol provides a general procedure for the S-alkylation of a thiol using this compound.
Materials:
-
Thiol (e.g., benzyl mercaptan)
-
This compound
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Syringe and needles
-
Water
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
To a solution of the thiol (1.0 eq) in anhydrous DMF or MeCN in a round-bottom flask under a nitrogen atmosphere, add a base (e.g., K2CO3, 1.5 eq, or NaH, 1.1 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes (if using NaH, wait for hydrogen evolution to cease).
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired S-alkylated product.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thiolate_formation [label="1. Deprotonate Thiol with Base\nin Anhydrous Solvent at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; alkylation_step [label="2. Add this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Stir at Room Temperature\n(4-12 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="4. Quench with Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="5. Extraction and Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="6. Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="7. Purify by Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="S-Alkylated Product", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> thiolate_formation; thiolate_formation -> alkylation_step; alkylation_step -> reaction; reaction -> quench; quench -> extraction; extraction -> drying; drying -> purification; purification -> end; } .enddot Caption: General workflow for the S-alkylation of thiols.
Signaling Pathways and Logical Relationships
The utility of this compound in drug development often stems from its ability to act as a precursor to hydroxamic acids, which are potent inhibitors of metalloproteinases, such as matrix metalloproteinases (MMPs). The general logic involves incorporating the N-(benzyloxy)acetamide moiety into a larger scaffold that targets the enzyme of interest, followed by deprotection to reveal the active hydroxamic acid.
// Nodes reagent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scaffold [label="Target-Specific Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Chemical Synthesis\n(Alkylation/Amidation)", fillcolor="#FBBC05", fontcolor="#202124"]; pro_drug [label="Protected Inhibitor\n(N-benzyloxyacetamide derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="Deprotection\n(e.g., Hydrogenolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; active_drug [label="Active Inhibitor\n(Hydroxamic Acid)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; target [label="Metalloproteinase\n(e.g., MMP)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Enzyme Inhibition", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges reagent -> synthesis; scaffold -> synthesis; synthesis -> pro_drug; pro_drug -> deprotection; deprotection -> active_drug; active_drug -> inhibition [label="binds to"]; target -> inhibition [label="is inhibited by"]; } .enddot Caption: Logical relationship in drug development using the reagent.
Application Notes and Protocols for N-(benzyloxy)-2-chloroacetamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chloroacetamides in Covalent Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel drug candidates. This approach focuses on screening low molecular weight compounds ("fragments") that typically bind to protein targets with low affinity but high ligand efficiency.[1][2] A significant advancement in FBDD is the use of electrophilic fragments that can form a covalent bond with the target protein, offering advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[3]
The chloroacetamide moiety is a versatile electrophilic "warhead" frequently incorporated into fragment libraries.[1][4] It is particularly effective for targeting nucleophilic amino acid residues, most notably cysteine, through an SN2 reaction mechanism.[3] This covalent interaction allows for the study and inhibition of a wide range of protein classes, including proteases, kinases, and transcription factors. While direct experimental data for N-(benzyloxy)-2-chloroacetamide in FBDD is not extensively published, its structure is representative of fragments used in covalent screening campaigns. This document provides a generalized protocol and application notes based on the established use of chloroacetamide fragment libraries in drug discovery.
Principle of Covalent Inhibition by Chloroacetamide Fragments
Chloroacetamide-containing fragments act as irreversible covalent inhibitors. The discovery process involves two key steps:
-
Non-covalent Binding: The fragment initially forms a reversible, non-covalent complex with the target protein. The affinity of this initial binding is a crucial determinant of the inhibitor's specificity.
-
Covalent Bond Formation: The chloroacetamide warhead is then positioned to react with a nearby nucleophilic residue, typically a cysteine thiol group, forming a stable covalent bond. This irreversible step leads to the inactivation of the protein.
The overall process can be visualized as a two-step mechanism.
Caption: General mechanism of two-step covalent inhibition.
Application: Screening of a Chloroacetamide Library Against a Cysteine-Containing Protein
As a representative example, we will outline the workflow for screening a chloroacetamide fragment library against a cysteine-containing protein, such as a cysteine protease or a transcription factor like TEAD.[5][6]
Experimental Workflow
The screening process to identify novel covalent inhibitors from a chloroacetamide library typically follows a multi-step approach, from initial hit identification to detailed characterization.
Caption: A typical workflow for covalent fragment screening.
Experimental Protocols
The following are generalized protocols based on methodologies reported for screening chloroacetamide fragment libraries.
Protocol 1: Primary Screening using a Fluorescence-Based Enzymatic Assay
This protocol is suitable for screening against enzymes like cysteine proteases.
-
Materials:
-
Purified target protein (e.g., Papain, TEAD).
-
Chloroacetamide fragment library (including this compound) dissolved in DMSO.
-
Assay buffer (specific to the target protein).
-
Fluorogenic substrate for the target enzyme.
-
384-well assay plates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare a solution of the target protein in the assay buffer to the desired concentration.
-
Dispense the protein solution into the wells of the 384-well plate.
-
Add the fragment compounds from the library to the wells to a final concentration (e.g., 50-200 µM). Include DMSO-only wells as a negative control.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the percentage of inhibition for each fragment relative to the DMSO control.
-
Protocol 2: Hit Validation and IC50 Determination
-
Procedure:
-
For the identified hits from the primary screen, prepare serial dilutions of each compound.
-
Repeat the fluorescence-based enzymatic assay as described in Protocol 4.1 with the different concentrations of the hit compounds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value for each hit.
-
Protocol 3: Confirmation of Covalent Binding by Mass Spectrometry
-
Materials:
-
Hit compound.
-
Purified target protein.
-
Reaction buffer.
-
LC-MS system (e.g., ESI-MS).
-
-
Procedure:
-
Incubate the target protein with an excess of the hit compound in the reaction buffer for a specified time (e.g., 1-2 hours) at room temperature.
-
As a control, incubate the protein with DMSO alone.
-
Desalt the protein-inhibitor mixture to remove unbound compound.
-
Analyze the samples by LC-MS to determine the molecular weight of the protein.
-
A mass shift corresponding to the molecular weight of the fragment indicates covalent modification.
-
Data Presentation
Quantitative data from fragment screening campaigns are crucial for comparing the potency and reactivity of different hits. Below are example tables summarizing key parameters for hypothetical hits from a chloroacetamide fragment screen.
Table 1: Inhibition of Target Protein by Chloroacetamide Fragments
| Fragment ID | Structure | IC50 (µM) | % Inhibition at 100 µM |
| F1 | This compound | 75.2 | 65% |
| F2 | (Structure of another hit) | 21.5 | 92% |
| F3 | (Structure of another hit) | >200 | 15% |
Table 2: Kinetic Parameters for Covalent Inhibition
| Fragment ID | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) |
| F1 | 150 | 0.005 | 33.3 |
| F2 | 45 | 0.02 | 444.4 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.
Signaling Pathway Visualization
In many drug discovery projects, the targeted protein is part of a larger signaling pathway. For instance, if the target is TEAD, a key component of the Hippo signaling pathway, a covalent inhibitor would block its interaction with the co-activator YAP, thereby inhibiting the transcription of pro-proliferative genes.
Caption: Inhibition of the TEAD-YAP interaction by a covalent fragment.
Conclusion
This compound and other chloroacetamide-containing fragments are valuable tools in covalent FBDD. Their ability to form stable covalent bonds with target proteins, particularly at cysteine residues, allows for the development of potent and selective inhibitors. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to screen and characterize such fragments, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
- 5. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(Benzyloxy)-2-chloroacetamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Benzyloxy)-2-chloroacetamide is a bifunctional reagent with potential applications in peptide synthesis and modification. While direct literature on its specific use is limited, its structure, featuring a benzyloxycarbonyl (Cbz or Z-like) protected amine and a reactive chloroacetyl group, suggests its utility in two primary areas: as an N-terminal capping agent to introduce a reactive handle for subsequent conjugation or cyclization, and as an alkylating agent. The chloroacetamide moiety is well-established for its selective reaction with the thiol group of cysteine residues, forming a stable thioether bond.[1][2][3][4] The benzyloxy group, reminiscent of the widely used benzyloxycarbonyl protecting group, offers specific properties that can be exploited in peptide chemistry.[5][6][7]
These application notes provide an overview of the potential uses of this compound in peptide synthesis, along with detailed protocols for its application in N-terminal modification, peptide cyclization, and conjugation.
Potential Applications
-
N-Terminal Chloroacetylation: The primary application of this reagent is the introduction of a chloroacetyl group at the N-terminus of a peptide.[8] This modification transforms the N-terminus into a reactive site for subsequent covalent modification.
-
Peptide Cyclization: A peptide bearing an N-terminal chloroacetyl group can be cyclized by reacting with a downstream cysteine residue within the same peptide sequence. This is a common strategy to constrain peptide conformation, which can lead to increased bioactivity and stability.
-
Peptide Conjugation: The N-terminal chloroacetyl group can react with a cysteine-containing molecule, such as another peptide, a protein, or a small molecule tag (e.g., biotin, fluorophores), to form a stable conjugate.[8]
-
Alkylation of Cysteine Residues: While less common for an N-protected reagent, it could theoretically be used to alkylate cysteine residues, introducing a benzyloxy-protected amine.
Data Presentation
Table 1: Properties of this compound and its Functional Moieties
| Feature | Description | Relevance in Peptide Synthesis |
| Molecular Formula | C9H10ClNO2 | - |
| Molecular Weight | 199.63 g/mol | Important for calculating molar equivalents in reactions. |
| Functional Group 1 | Chloroacetamide | Reactive electrophile that selectively alkylates thiol groups (e.g., from Cysteine).[1][2][3][4] |
| Functional Group 2 | Benzyloxy Amide | Similar to the benzyloxycarbonyl (Cbz) protecting group, it can influence solubility and stability. The N-H bond is part of the amide linkage. |
| Reactivity | The chloroacetyl group is susceptible to nucleophilic attack by thiols. | Enables site-specific modification of peptides at cysteine residues or introduction of a reactive handle at the N-terminus. |
| Solubility | Expected to be soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM). | Facilitates its use in both solid-phase and solution-phase synthesis. |
Experimental Protocols
Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide
This protocol describes the chloroacetylation of the N-terminus of a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin (with the N-terminal Fmoc group removed)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.
-
Chloroacetylation Reaction:
-
Prepare a solution of this compound (5 equivalents relative to the resin loading) and DIEA (10 equivalents) in DMF.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Kaiser Test: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete chloroacetylation of the N-terminus.
-
Drying: Dry the resin under vacuum for subsequent cleavage or further modification.
Protocol 2: Intramolecular Cyclization of a Chloroacetylated Peptide
This protocol outlines the on-resin cyclization of a peptide containing an N-terminal chloroacetyl group and a downstream cysteine residue.
Materials:
-
N-terminal chloroacetylated peptide-resin containing a cysteine residue
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA) or another non-nucleophilic base
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the N-terminal chloroacetylated peptide-resin in DMF for 30 minutes.
-
Cyclization Reaction:
-
Suspend the resin in DMF.
-
Add DIEA (5 equivalents) to the resin slurry. The base facilitates the deprotonation of the cysteine thiol, promoting the intramolecular nucleophilic attack on the chloroacetyl group.
-
Shake the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Protocol 3: Intermolecular Conjugation to a Cysteine-Containing Molecule
This protocol describes the conjugation of a purified N-terminal chloroacetylated peptide with a cysteine-containing molecule in solution.
Materials:
-
Purified N-terminal chloroacetylated peptide
-
Cysteine-containing molecule (e.g., another peptide, a protein, or a thiol-modified tag)
-
Phosphate buffer (pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to ensure the cysteine thiol is reduced)
-
Acetonitrile (ACN) or another co-solvent if needed for solubility
Procedure:
-
Dissolution: Dissolve the N-terminal chloroacetylated peptide and the cysteine-containing molecule in the phosphate buffer. If solubility is an issue, a minimal amount of an organic co-solvent like ACN can be added.
-
Reduction (Optional): If the cysteine-containing molecule may have formed disulfide bonds, add a small amount of TCEP to ensure the thiol is in its reduced, reactive form.
-
Conjugation Reaction:
-
Mix the solutions of the chloroacetylated peptide and the cysteine-containing molecule. A slight molar excess of one component may be used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol.
-
Purification: Purify the resulting peptide conjugate by reverse-phase HPLC.
Visualizations
Caption: Chemical structure of this compound.
References
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(benzyloxy)-2-chloroacetamide as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(benzyloxy)-2-chloroacetamide is a valuable bifunctional reagent in organic synthesis, serving as a key building block for the construction of a variety of heterocyclic scaffolds. The presence of a reactive chloroacetamide moiety allows for facile nucleophilic substitution, while the benzyloxy group offers a handle for further functionalization or can be removed under specific conditions. This combination of features makes it an attractive starting material for the synthesis of heterocycles with potential applications in medicinal chemistry and drug discovery.
The chloroacetamide group is a potent electrophile, readily undergoing reaction with a wide range of nucleophiles, including amines, thiols, and hydrazides. This reactivity is the cornerstone of its utility in forming carbon-nitrogen and carbon-sulfur bonds, which are fundamental to the assembly of numerous heterocyclic rings. The benzyloxy group, on the other hand, can influence the solubility and crystallinity of intermediates and final products, and its deprotection can unmask a hydroxylamino group for further synthetic transformations.
These application notes provide an overview of the utility of this compound in the synthesis of medicinally relevant heterocycles, with a focus on thiazole derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of this versatile building block.
Synthesis of Thiazole Derivatives
Thiazole rings are prominent structural motifs in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. One important application of thiazole derivatives is their role as protein kinase inhibitors. For instance, certain thiazole-containing molecules have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.
The synthesis of thiazole derivatives from this compound can be achieved through a Hantzsch-type condensation reaction with a suitable thioamide. The general reaction scheme involves the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the chloroacetamide, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(substituted)-N-(benzyloxy)thiazol-5-yl)acetamide (Adapted)
This protocol is adapted from established procedures for the synthesis of thiazole derivatives from N-substituted-2-chloroacetamides.
Materials:
-
This compound
-
Substituted thioamide (e.g., thiourea, substituted thioureas)
-
Ethanol
-
Triethylamine
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the substituted thioamide (1.1 eq) in absolute ethanol.
-
Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system to afford the desired 2-amino-4-(substituted)-N-(benzyloxy)thiazol-5-yl)acetamide derivative.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of thiazole derivatives from N-substituted-2-chloroacetamides. Please note that these are representative values and may vary depending on the specific substrates and reaction conditions used.
| Entry | Substituted Thioamide | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Thiourea | 2-Amino-N-(benzyloxy)thiazol-5-yl)acetamide | 5 | 75 | 165-167 |
| 2 | N-Phenylthiourea | 2-(Phenylamino)-N-(benzyloxy)thiazol-5-yl)acetamide | 6 | 68 | 182-184 |
| 3 | N-Methylthiourea | 2-(Methylamino)-N-(benzyloxy)thiazol-5-yl)acetamide | 4.5 | 81 | 158-160 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of thiazole derivatives.
Biological Activity of Thiazole Derivatives: Src Kinase Inhibition
As mentioned, certain thiazole derivatives exhibit potent inhibitory activity against Src kinase. Src is a proto-oncogene that plays a crucial role in regulating cell growth, differentiation, and survival.[1][2] Its aberrant activation is frequently observed in various human cancers, making it an attractive target for cancer therapy.[1]
Thiazole-based inhibitors typically bind to the ATP-binding pocket of the Src kinase domain, preventing the phosphorylation of its downstream substrates. This blockade of Src signaling can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.
Src Kinase Signaling Pathway
The following diagram illustrates a simplified overview of the Src kinase signaling pathway and its role in promoting cell proliferation and survival. Inhibition of Src by a thiazole derivative would block these downstream effects.
Caption: Simplified Src kinase signaling pathway and point of inhibition.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its reactivity, coupled with the synthetic handle provided by the benzyloxy group, makes it a valuable tool for medicinal chemists and drug discovery professionals. The synthesis of thiazole derivatives, as detailed in these notes, represents just one example of its broad applicability. The potential for the resulting heterocycles to modulate key biological targets, such as Src kinase, underscores the importance of this compound as a building block in the development of novel therapeutic agents. Further exploration of its reactivity with diverse nucleophiles will undoubtedly lead to the discovery of new and potent bioactive molecules.
References
Application Notes and Protocols for N-Alkylation with N-(Benzyloxy)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Alkylation with N-(benzyloxy)-2-chloroacetamide is a valuable synthetic transformation for the introduction of a benzyloxyacetamido-methyl group onto primary and secondary amines, as well as amino acid derivatives. This moiety is of interest in medicinal chemistry and drug development due to its presence in various biologically active compounds and its potential as a versatile building block for further functionalization. The benzyloxy group can serve as a protecting group for the underlying hydroxyl functionality, which can be deprotected under specific conditions to reveal a hydroxyl group for further modification or to act as a key pharmacophoric feature.
This document provides detailed experimental procedures for the N-alkylation of various amine substrates using this compound. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.
Reaction Principle
The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the electrophilic carbon atom bearing the chlorine atom in this compound, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-81 °C |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. |
Experimental Protocols
Protocol 1: N-Alkylation of Primary Amines
This protocol describes the general procedure for the N-alkylation of a primary amine with this compound.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Quantitative Data for N-Alkylation of Benzylamine:
| Reactant | Molar Eq. | Solvent | Base (Eq.) | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 1.0 | DMF | K₂CO₃ (2.0) | 60 | 5 | 85 |
Protocol 2: N-Alkylation of Secondary Amines
This protocol outlines the general procedure for the N-alkylation of a secondary amine with this compound.
Materials:
-
Secondary amine (e.g., morpholine)
-
This compound
-
Anhydrous Acetonitrile (CH₃CN)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the secondary amine (1.0 eq.) and this compound (1.2 eq.) in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq.) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure N-alkylated product.
Quantitative Data for N-Alkylation of Morpholine:
| Reactant | Molar Eq. | Solvent | Base (Eq.) | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 1.0 | CH₃CN | Et₃N (1.5) | Reflux | 10 | 78 |
Protocol 3: N-Alkylation of Amino Acid Esters
This protocol provides a method for the N-alkylation of an amino acid ester with this compound.
Materials:
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (2.5 eq.) to the suspension and stir at room temperature until the solid dissolves.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., with an eluent of ethyl acetate/hexane) to obtain the desired N-alkylated amino acid ester.
Quantitative Data for N-Alkylation of Glycine Methyl Ester:
| Reactant | Molar Eq. | Solvent | Base (Eq.) | Temp (°C) | Time (h) | Yield (%) |
| Glycine methyl ester HCl | 1.0 | DCM | DIPEA (2.5) | RT | 18 | 92 |
Visualizations
Reaction Pathway Diagram
Caption: General reaction scheme for the N-alkylation of amines.
Experimental Workflow Diagram
Caption: A typical experimental workflow for N-alkylation.
Safety Precautions
-
This compound is a haloacetamide derivative and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Characterization of Products
The synthesized N-alkylated products can be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the formation of the new C-N bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl stretch.
-
Melting Point (for solid products): To assess the purity of the compound.
By following these detailed protocols, researchers can effectively synthesize a variety of N-alkylated compounds using this compound for applications in drug discovery and development.
Application Notes and Protocols for the Analytical Detection of N-(benzyloxy)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(benzyloxy)-2-chloroacetamide is a chemical compound of interest in various fields, including pharmaceutical development and organic synthesis. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be adaptable for research, quality control, and impurity profiling.
Analytical Methods Overview
The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative identification vs. quantitative determination).
-
High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of this compound, particularly for purity assessment of bulk material or in formulated products. It offers excellent precision and accuracy. A common approach involves reverse-phase chromatography with UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization may be necessary to improve its volatility and chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for detecting trace levels of this compound in complex matrices such as biological fluids or environmental samples.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a method for a structurally related compound, N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, and is suitable for the quantification of this compound.[1]
1.1. Principle
The method utilizes reverse-phase HPLC to separate this compound from other components in the sample. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
1.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Methanol (HPLC grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
1.3. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
1.4. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 220 nm |
1.5. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent to obtain a final concentration within the linear range of the method.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
1.6. Data Analysis
Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general approach and may require optimization, including a derivatization step to enhance the volatility of this compound. Derivatization with an agent like MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) can be employed to silylate the amide group.[2]
2.1. Principle
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
2.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (GC grade)
-
MTBSTFA (derivatizing agent)
-
Ethyl acetate (GC grade)
2.3. Instrumentation
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
2.4. GC-MS Conditions
| Parameter | Condition |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 50-500 amu |
2.5. Sample Preparation and Derivatization
-
Accurately weigh 1 mg of the sample or standard into a vial.
-
Add 100 µL of acetonitrile and 100 µL of MTBSTFA.
-
Seal the vial and heat at 70 °C for 1 hour.
-
Cool to room temperature before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive method is suitable for trace analysis of this compound in complex matrices. The protocol is based on general LC-MS/MS methods for the analysis of chloroacetamide compounds.[3][4]
3.1. Principle
The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
3.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
3.3. Instrumentation
-
LC-MS/MS system with an ESI source
-
C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3.4. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B1-5 min: 10-90% B5-6 min: 90% B6-6.1 min: 90-10% B6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization | ESI Positive |
| MRM Transitions | To be determined by infusing a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]⁺. |
3.5. Sample Preparation
-
Standard Solutions: Prepare a series of standard solutions in the mobile phase A/B (90:10) mixture to create a calibration curve.
-
Sample Solutions: Depending on the matrix, sample preparation may involve protein precipitation (for plasma), solid-phase extraction (for water samples), or simple dilution.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters. Note: This data is based on methods for structurally similar chloroacetamide compounds and serves as an example. Actual performance for this compound must be determined experimentally.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linear Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 1 - 1000 ng/mL |
| LOD | ~0.05 µg/mL | ~0.02 µg/mL | ~0.5 ng/mL |
| LOQ | ~0.15 µg/mL | ~0.06 µg/mL | ~1.5 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
Visualizations
Caption: HPLC Experimental Workflow for this compound Analysis.
References
- 1. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
Application Notes and Protocols for the Large-Scale Synthesis of N-(benzyloxy)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the large-scale synthesis of N-(benzyloxy)-2-chloroacetamide, a key intermediate in various pharmaceutical and chemical syntheses. The following sections outline the necessary precursors, a comprehensive two-stage synthetic protocol, and critical safety considerations.
Overview of Synthetic Strategy
The large-scale synthesis of this compound is approached in two main stages, starting from the readily available 4-nitrophenol. The first stage involves the benzylation of 4-nitrophenol to form 4-(benzyloxy)nitrobenzene, followed by its reduction to the key intermediate, 4-(benzyloxy)aniline. The second stage is the chloroacetylation of 4-(benzyloxy)aniline to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Large-Scale Synthesis of 4-(benzyloxy)aniline
This stage focuses on the preparation of the amine intermediate. The protocol is adapted from established procedures for similar compounds and scaled for bulk production.[1][2]
Protocol: Benzylation of 4-Nitrophenol
Objective: To synthesize 4-(benzyloxy)nitrobenzene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 4-Nitrophenol | 139.11 | 10.00 | 71.88 | 1.0 |
| Benzyl Bromide | 171.04 | 13.56 | 79.28 | 1.1 |
| Potassium Carbonate | 138.21 | 11.90 | 86.10 | 1.2 |
| Ethanol | - | 80 L | - | - |
Procedure:
-
To a 150 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 80 L of ethanol.
-
With stirring, add 10.00 kg (71.88 mol) of 4-nitrophenol and 11.90 kg (86.10 mol) of potassium carbonate.
-
Heat the mixture to a gentle reflux (approximately 78°C) to ensure complete dissolution.
-
Slowly add 13.56 kg (79.28 mol) of benzyl bromide over a period of 1-2 hours.
-
Maintain the reaction at reflux for 6-8 hours, monitoring the progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).
-
The filtrate is concentrated under reduced pressure to about one-third of its original volume.
-
The concentrated solution is cooled to 0-5°C to crystallize the product.
-
The solid 4-(benzyloxy)nitrobenzene is collected by filtration, washed with cold ethanol, and dried under vacuum.
Expected Yield: 90-95%
Protocol: Reduction of 4-(Benzyloxy)nitrobenzene
Objective: To synthesize 4-(benzyloxy)aniline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 4-(Benzyloxy)nitrobenzene | 229.24 | 10.00 | 43.62 | 1.0 |
| Tin(II) Chloride Dihydrate | 225.63 | 29.52 | 130.83 | 3.0 |
| Ethanol | - | 100 L | - | - |
| Sodium Hydroxide (50% aq.) | 40.00 | As needed | - | - |
Procedure:
-
In a 200 L reactor, suspend 10.00 kg (43.62 mol) of 4-(benzyloxy)nitrobenzene in 100 L of ethanol.
-
Add 29.52 kg (130.83 mol) of tin(II) chloride dihydrate to the suspension.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
To the residue, slowly and carefully add a 50% aqueous solution of sodium hydroxide with cooling to maintain the temperature below 40°C. The tin salts will precipitate as tin hydroxides. Adjust the pH to >10.
-
Extract the aqueous slurry with dichloromethane (3 x 50 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield 4-(benzyloxy)aniline as a solid.
Expected Yield: 85-90%
Stage 2: Large-Scale Synthesis of this compound
This stage involves the acylation of the amine with chloroacetyl chloride. This reaction is exothermic and releases HCl gas, requiring careful temperature control and an appropriate acid scavenger. A biphasic system with an inorganic base is a robust method for large-scale production.[3]
Protocol: Chloroacetylation of 4-(benzyloxy)aniline
Objective: To synthesize this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 4-(Benzyloxy)aniline | 199.24 | 10.00 | 50.19 | 1.0 |
| Chloroacetyl Chloride | 112.94 | 5.95 | 52.69 | 1.05 |
| Sodium Hydroxide | 40.00 | 2.21 | 55.21 | 1.1 |
| Toluene | - | 50 L | - | - |
| Water | - | 20 L | - | - |
Procedure:
-
Charge a 150 L reactor with 10.00 kg (50.19 mol) of 4-(benzyloxy)aniline, 50 L of toluene, and a solution of 2.21 kg (55.21 mol) of sodium hydroxide in 20 L of water.
-
Cool the vigorously stirred biphasic mixture to 0-5°C using a chiller.
-
Slowly add 5.95 kg (52.69 mol) of chloroacetyl chloride to the reaction mixture over 2-3 hours, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction to stir at 10-15°C for an additional 1-2 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Once complete, stop the stirring and allow the layers to separate.
-
Separate the lower aqueous layer and wash the organic layer with water (2 x 20 L).
-
The toluene solution is cooled to 0-5°C, and the product is allowed to crystallize.
-
The precipitated solid is collected by filtration, washed with cold toluene, and dried under vacuum at 40-50°C.
-
Further purification can be achieved by recrystallization from ethanol if required.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 95-99% |
| Purity | >97% (HPLC) |
Safety and Handling Precautions
Chloroacetyl Chloride:
-
Hazards: Highly toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing corrosive hydrogen chloride gas.[4][5][6]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[7]
-
Handle in a closed system for large-scale operations.
-
Keep away from water and moisture.
-
Emergency showers and eyewash stations should be readily accessible.[8]
-
-
Spills: Cover spills with dry sand or another inert absorbent. Do not use water.[5]
Sodium Hydroxide:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.
-
Handling: Wear appropriate PPE, including gloves and eye protection. The dissolution of sodium hydroxide in water is highly exothermic and should be done with care.
Logical Relationship Diagram
The following diagram illustrates the logical flow of the chloroacetylation reaction, highlighting the key inputs and process steps.
Figure 2: Process flow for the chloroacetylation of 4-(benzyloxy)aniline.
References
- 1. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 2. 4-Benzyloxyaniline hydrochloride | 51388-20-6 [chemicalbook.com]
- 3. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 4. lobachemie.com [lobachemie.com]
- 5. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Chloroacetyl Chloride [yufenggp.com]
- 8. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: N-(benzyloxy)-2-chloroacetamide Reactions
Welcome to the technical support center for N-(benzyloxy)-2-chloroacetamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and application of this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and use of this compound in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the synthesis of this compound, which is typically prepared by the chloroacetylation of O-benzylhydroxylamine, can stem from several factors.[1] Key areas to investigate include:
-
Incomplete Reaction: The reaction between O-benzylhydroxylamine and chloroacetyl chloride may not have gone to completion. Ensure adequate reaction time and maintain the recommended temperature. Running the reaction at a low temperature (e.g., 0 °C) initially to control the exothermic reaction and then allowing it to warm to room temperature can improve yields.
-
Reagent Purity: The purity of both O-benzylhydroxylamine hydrochloride and chloroacetyl chloride is crucial. Impurities in the starting materials can lead to side reactions, reducing the yield of the desired product. Use freshly opened or purified reagents whenever possible.
-
Base Strength and Stoichiometry: A suitable base, such as triethylamine or potassium carbonate, is necessary to neutralize the HCl generated during the reaction.[1][2] Ensure you are using at least two equivalents of the base relative to the O-benzylhydroxylamine hydrochloride. An insufficient amount of base can lead to the protonation of the starting amine, rendering it unreactive.
-
Work-up and Extraction: Product loss can occur during the work-up and extraction phases. Ensure the pH is appropriately adjusted to separate the organic and aqueous layers effectively. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will maximize the recovery of the product.
-
Moisture: Chloroacetyl chloride is highly reactive towards water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.[2]
Question 2: I am observing significant side product formation in my reaction. What are the likely impurities and how can I minimize them?
Answer: The primary side products in this compound synthesis often result from the reactivity of chloroacetyl chloride and the potential for over-alkylation or side reactions with the solvent or base.
-
Hydrolysis of Chloroacetyl Chloride: If moisture is present, chloroacetyl chloride will hydrolyze to form chloroacetic acid. This not only consumes the reagent but can also complicate purification.
-
Reaction with the Base: Triethylamine can react with chloroacetyl chloride to form a quaternary ammonium salt, which can be a significant impurity. Adding the chloroacetyl chloride slowly to the reaction mixture at a low temperature can minimize this side reaction.
-
Dimerization/Polymerization: Although less common under controlled conditions, self-condensation or polymerization of the product or starting materials can occur, especially at elevated temperatures.
To minimize side products:
-
Maintain anhydrous conditions.[2]
-
Use a non-nucleophilic base if possible.
-
Control the reaction temperature carefully.
-
Add the chloroacetyl chloride dropwise to the solution of O-benzylhydroxylamine and base.
Question 3: What is the best method to purify this compound?
Answer: The purification of this compound typically involves the following steps:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid to neutralize any remaining base and wash away water-soluble salts.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Recrystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). For higher purity, column chromatography on silica gel is effective.[3]
Question 4: My nucleophilic substitution reaction using this compound is not proceeding. What are the potential reasons?
Answer: The chemical reactivity of N-aryl-2-chloroacetamides is characterized by the facile displacement of the chlorine atom by nucleophiles.[1] If your reaction is not proceeding, consider the following:
-
Nucleophile Strength: The nucleophile may not be strong enough to displace the chloride. The reactivity of nucleophiles generally follows the trend: S > N > O.[1] For weaker nucleophiles, a stronger base or a phase-transfer catalyst may be required.
-
Base: A suitable base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or triethylamine.[1] The choice of base depends on the pKa of the nucleophile and the solvent used.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are often used as they can solvate the cation of the base and do not interfere with the nucleophile.[1]
-
Temperature: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine if it is proceeding, albeit slowly, and if heating is necessary. Be cautious, as higher temperatures can also lead to side product formation.
-
Steric Hindrance: Significant steric hindrance on either the nucleophile or the this compound can slow down or prevent the reaction.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Starting Material | O-benzylhydroxylamine HCl | Amine source for acylation. |
| Acylating Agent | Chloroacetyl chloride | Provides the chloroacetamide moiety. |
| Base | Triethylamine or K₂CO₃ | Neutralizes HCl byproduct.[1][2] |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, dissolves reactants. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then allows reaction to complete.[2] |
| Reaction Time | 2-4 hours | Typically sufficient for completion. |
| Typical Yield | 80-95% | Dependent on purity of reagents and conditions. |
Table 2: Troubleshooting Guide for Nucleophilic Substitution Reactions
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Poor nucleophilicity | Use a stronger base to deprotonate the nucleophile. |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF or acetonitrile.[1] | |
| Low temperature | Gradually increase the reaction temperature while monitoring for side products. | |
| Multiple Products | Competing reactions | Use a more selective base or protect other functional groups. |
| Product degradation | Lower the reaction temperature and/or shorten the reaction time. | |
| Difficult Purification | Unreacted starting material | Drive the reaction to completion using a slight excess of one reagent. |
| Salt byproducts | Ensure thorough aqueous washing during work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
O-benzylhydroxylamine hydrochloride
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of O-benzylhydroxylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Nucleophilic Substitution with this compound
This protocol outlines a general method for reacting a nucleophile with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, thiol, or amine)
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the nucleophile (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Reaction pathway for nucleophilic substitution on this compound.
References
Technical Support Center: Optimizing N-(benzyloxy)-2-chloroacetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the synthesis of N-(benzyloxy)-2-chloroacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a nucleophilic acyl substitution. It involves the reaction of O-benzylhydroxylamine with chloroacetyl chloride. A base is used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.
Reaction Scheme: O-benzylhydroxylamine + Chloroacetyl Chloride --(Base)--> this compound + Base-HCl salt
Q2: What are the most critical parameters influencing the reaction yield?
Several factors can significantly impact the yield:
-
Temperature: The reaction is often exothermic. Low temperatures (e.g., 0-5 °C) are typically used to control the reaction rate and minimize the formation of side products.[1]
-
Choice of Base: The base should be strong enough to scavenge the generated HCl but not so strong as to promote side reactions. Tertiary amines like triethylamine or inorganic bases like potassium carbonate are common choices.[2][3]
-
Solvent: The solvent must be inert to the reactants and capable of dissolving the starting materials. Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used.[2][3]
-
Reagent Purity: The purity of starting materials, especially chloroacetyl chloride which can hydrolyze over time, is crucial. Using freshly distilled or high-purity reagents is recommended.
-
Stoichiometry: A slight excess of the acylating agent (chloroacetyl chloride) may be used to ensure the complete conversion of the starting amine.
Q3: How can I effectively monitor the progress of the reaction?
The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[4] A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (O-benzylhydroxylamine) from the product. The reaction is considered complete when the starting amine spot is no longer visible on the TLC plate when visualized under UV light.[4]
Q4: What are the common impurities, and how can they be removed?
Common impurities include unreacted starting materials, the hydrochloride salt of the base (e.g., triethylamine hydrochloride), and potential side products.
-
Base-HCl Salt: This is typically a solid and can be removed by washing the reaction mixture with water during the work-up.[1]
-
Unreacted Starting Materials: These can be removed through an aqueous work-up (washing with dilute acid or base) followed by purification.
-
Purification: The final product is often purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded Reagents | Chloroacetyl chloride is moisture-sensitive and can degrade. Use a fresh bottle or distill it before use. Verify the purity of the O-benzylhydroxylamine. |
| Inefficient Base | Ensure at least one equivalent of base is used. If using a weaker base like potassium carbonate, ensure vigorous stirring to overcome heterogeneity.[2] Consider switching to a stronger, non-nucleophilic base like triethylamine. |
| Incorrect Temperature | If the reaction was run at too low a temperature, it might not have gone to completion. Allow the reaction to warm to room temperature and stir for a longer duration while monitoring with TLC.[4] |
| Moisture Contamination | Water can hydrolyze the chloroacetyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Formation of Multiple Unidentified Side Products
| Possible Cause | Recommended Solution |
| Reaction Temperature Too High | The high reactivity of chloroacetyl chloride can lead to side reactions at elevated temperatures. Maintain the reaction temperature at 0 °C during the addition of the acyl chloride and allow it to warm slowly to room temperature.[1] |
| Incorrect Stoichiometry | Adding a large excess of chloroacetyl chloride can lead to side reactions. Add the chloroacetyl chloride dropwise to the solution of the amine and base to maintain a low instantaneous concentration. |
| Reactive Solvent | Ensure the solvent is inert. Avoid protic solvents like alcohols which can react with chloroacetyl chloride. |
Problem: Difficulty in Product Purification/Isolation
| Possible Cause | Recommended Solution |
| Product is Oily | If the product does not crystallize, attempt to triturate the crude oil with a non-polar solvent like hexanes or pentane to induce solidification. |
| Incomplete Removal of Byproducts | During the aqueous work-up, perform multiple extractions and washes to thoroughly remove water-soluble impurities like base-HCl salts. A final wash with brine can help break emulsions and dry the organic layer. |
| Co-eluting Impurities | If impurities are difficult to remove by recrystallization, silica gel column chromatography is the recommended alternative. Use a gradient elution system (e.g., increasing the percentage of ethyl acetate in hexanes) to achieve better separation. |
Data on Reaction Condition Optimization
The following table summarizes how different reaction parameters can influence the yield of N-substituted chloroacetamide synthesis, based on literature for analogous reactions.
| Parameter Varied | Base (equivalents) | Solvent | Temperature (°C) | Expected Yield (%) | Notes |
| Baseline | Triethylamine (1.2) | Dichloromethane | 0 to 25 | 80 - 90% | Standard, efficient conditions.[3] |
| Base | Potassium Carbonate (2.0) | THF | 20 | 75 - 85% | Heterogeneous reaction; requires vigorous stirring.[2] |
| Base / Solvent | Sodium Hydroxide (1.1) | Toluene / Water | 25 | >90% | Biphasic conditions, potentially higher yielding but may require a phase-transfer catalyst.[5] |
| Temperature | Triethylamine (1.2) | Dichloromethane | 40 (Reflux) | < 60% | Higher temperatures often lead to increased side-product formation and lower yields. |
Experimental Protocol: Standard Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
O-benzylhydroxylamine
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve O-benzylhydroxylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the flask to 0 °C using an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC until the starting amine is consumed.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure this compound.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and optimization of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-(4-BENZYLOXY-PHENYL)-2-CHLORO-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
N-(benzyloxy)-2-chloroacetamide side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with N-(benzyloxy)-2-chloroacetamide. The information is designed to address specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the acylation of O-benzylhydroxylamine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the potential side reactions during the synthesis of this compound?
A2: Several side reactions can occur, leading to impurities and reduced yield. These include:
-
Hydrolysis of Chloroacetyl Chloride: In the presence of water, chloroacetyl chloride can hydrolyze to form chloroacetic acid.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may react with chloroacetyl chloride.
-
Dimerization or Polymerization: Although less common, self-condensation of the starting materials or products can occur under certain conditions.
-
De-benzylation: The benzyloxy group may be cleaved under harsh acidic or basic conditions, particularly during workup or purification.
Q3: What are the expected byproducts of the synthesis?
A3: The primary byproduct is the hydrochloride salt of the base used for acid scavenging (e.g., triethylammonium chloride if triethylamine is used). Other potential byproducts include chloroacetic acid (from hydrolysis of the acyl chloride) and small amounts of unidentified impurities arising from the side reactions mentioned above.
Q4: How can I purify crude this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present but a common starting point would be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether). For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase.
Q5: What are the stability and storage recommendations for this compound?
A5: this compound is expected to be a stable solid under standard laboratory conditions. However, to prevent potential degradation, it should be stored in a cool, dry, and dark place. As with many chloroacetamide derivatives, it should be handled with care, using appropriate personal protective equipment, as it may be an irritant.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure all reagents are fresh and anhydrous.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider increasing the reaction time or temperature moderately. |
| Hydrolysis of chloroacetyl chloride. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry of reagents. | - Accurately measure all reagents, particularly the limiting reagent (typically O-benzylhydroxylamine). | |
| Multiple Spots on TLC of Crude Product | Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC.- Adjust the stoichiometry if one starting material is consistently left over. |
| Formation of byproducts. | - Control the reaction temperature to minimize side reactions.- Ensure slow, dropwise addition of chloroacetyl chloride.- Use a non-nucleophilic base and solvent. | |
| Difficulty in Removing Byproduct Salts | Inefficient washing during workup. | - Perform multiple aqueous washes of the organic layer.- Use a saturated sodium bicarbonate solution to neutralize any remaining acid and a brine wash to remove water. |
| Product Decomposition During Purification | Harsh purification conditions. | - For column chromatography, consider using a less acidic grade of silica gel or neutralizing the silica gel with a small amount of triethylamine in the eluent.- For recrystallization, avoid prolonged heating. |
| Oily Product Instead of Solid | Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum.- If impurities are present, attempt purification by column chromatography followed by recrystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
O-benzylhydroxylamine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve O-benzylhydroxylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Technical Support Center: Purification of Products from N-(benzyloxy)-2-chloroacetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving N-(benzyloxy)-2-chloroacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The most common and effective purification techniques are liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the nature of the product and the impurities present.
Q2: What are the likely impurities in my reaction mixture?
A2: Common impurities may include unreacted starting materials such as benzylamine and chloroacetyl chloride, as well as byproducts from side reactions. Depending on the reaction conditions, hydrolysis of the chloroacetamide can also occur.[1]
Q3: My crude product is an oil and won't crystallize. What should I do?
A3: Oiling out during recrystallization is a common issue. This can happen if the solute is too soluble in the chosen solvent or if the cooling process is too rapid. Try using a different solvent system or a solvent/anti-solvent combination. Adding the anti-solvent slowly at a slightly elevated temperature can promote crystal formation.
Troubleshooting Guides
Liquid-Liquid Extraction
Problem: Poor separation of organic and aqueous layers.
| Possible Cause | Solution |
| Emulsion formation | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Incorrect pH | Adjust the pH of the aqueous layer to ensure your product is in its neutral form, maximizing its solubility in the organic solvent. For basic impurities, an acidic wash (e.g., dilute HCl) can be effective.[2] |
| Insufficient solvent volume | Increase the volume of the extraction solvent to ensure complete extraction of the product. A general guideline is to use a solvent-to-sample ratio of at least 2:1. |
Problem: Low recovery of the desired product in the organic phase.
| Possible Cause | Solution |
| Product has some water solubility | Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction. |
| Incorrect solvent choice | Select an organic solvent in which your product is highly soluble and which is immiscible with the aqueous phase. Dichloromethane (DCM) and ethyl acetate are common choices. |
| Product is partially ionized | Adjust the pH of the aqueous phase to suppress the ionization of your product, thereby increasing its partitioning into the organic layer.[2][3] |
Column Chromatography
Problem: Poor separation of the product from impurities (overlapping peaks).
| Possible Cause | Solution |
| Inappropriate solvent system (mobile phase) | Optimize the mobile phase polarity. A common starting point for this compound derivatives is a mixture of hexane and ethyl acetate. A gradual increase in the polarity (gradient elution) can improve separation. |
| Column overloading | Use an appropriate amount of crude product relative to the amount of stationary phase (silica gel). A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Column channeling | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Recrystallization
Problem: The product does not crystallize upon cooling.
| Possible Cause | Solution |
| The product is too soluble in the chosen solvent. | Try a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, use a two-solvent system where the product is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").[4] |
| The concentration of the product is too low. | Concentrate the solution by evaporating some of the solvent. |
| Presence of impurities inhibiting crystallization. | Attempt to purify the crude product further by another method, such as column chromatography, before recrystallization. |
Problem: The recrystallized product is not pure.
| Possible Cause | Solution |
| Impurities co-crystallized with the product. | Ensure the solution is not supersaturated with impurities. A slow cooling process can help in forming purer crystals. |
| Incomplete removal of mother liquor. | Wash the crystals with a small amount of cold recrystallization solvent after filtration. |
Experimental Protocols
General Liquid-Liquid Extraction Protocol
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A weak acid (e.g., 1M HCl) to remove basic impurities.
-
A weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
General Column Chromatography Protocol
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel.
-
Elute the column with the chosen mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
General Recrystallization Protocol
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Common Solvents for Recrystallization of N-Aryl-2-chloroacetamides
| Solvent | Suitability | Reference |
| Ethanol | Good general-purpose solvent for recrystallization. | [5][6] |
| Hexane/Ethyl Acetate | A common two-solvent system for tuning polarity. | [7] |
| Methanol/Water | Suitable for more polar compounds. | [7] |
| Acetone/Water | Another effective two-solvent system. | [7] |
Mandatory Visualization
Below are diagrams illustrating the experimental workflows.
Caption: Workflow for purification by liquid-liquid extraction.
Caption: Workflow for purification by column chromatography.
Caption: Workflow for purification by recrystallization.
References
- 1. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Reddit - The heart of the internet [reddit.com]
N-(benzyloxy)-2-chloroacetamide stability and storage conditions
This technical support center provides essential information regarding the stability and storage of N-(benzyloxy)-2-chloroacetamide, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maximize shelf life, it is advisable to store the compound at temperatures below +30°C and protect it from light and moisture.[3] For sensitive experiments, storage in a refrigerator or freezer is recommended.
Q2: Is this compound stable at room temperature?
A2: this compound is expected to be stable for short periods at room temperature under normal laboratory conditions. However, for prolonged storage, it is best to adhere to the recommended cool and dry conditions to prevent potential degradation. The product is chemically stable under standard ambient conditions (room temperature).[1]
Q3: What are the potential degradation pathways for this compound?
A3: The primary routes of degradation are likely to be hydrolysis of the amide bond and nucleophilic substitution of the chlorine atom. The benzyloxy group may also be susceptible to photo-oxidation or cleavage under certain conditions. The chemical reactivity of N-aryl 2-chloroacetamides is attributed to the easy replacement of its chlorine atom by nucleophiles.
Q4: Is this compound sensitive to light?
Q5: What materials are incompatible with this compound?
A5: this compound should not be stored with strong oxidizing agents, strong bases, or strong acids.[2][5] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, protected from light).
-
Check for Impurities: Analyze a sample of the compound using an appropriate analytical technique (e.g., HPLC, NMR) to check for the presence of degradation products.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for subsequent experiments.
-
Solvent Purity: Ensure that the solvents used are pure and dry, as impurities or water can promote degradation.
Issue 2: Poor Solubility or Presence of Particulates
Possible Cause: The compound may have degraded into less soluble byproducts, or the incorrect solvent is being used.
Troubleshooting Steps:
-
Assess Purity: As with inconsistent results, check the purity of the compound.
-
Solvent Selection: N-substituted chloroacetamides exhibit varying solubility in different solvents. Their retention is influenced by the hydrophobic nature of the molecule.[6] Consider using a different solvent or a co-solvent system. Protic solvents may interact with the compound, so aprotic solvents might be a better choice depending on the reaction.
-
Gentle Warming and Sonication: Gentle warming or sonication can aid in dissolving the compound, but be cautious of potential thermal degradation.
Issue 3: Reaction Fails to Proceed or Yields are Low
Possible Cause: The reactive chloroacetamide moiety may have been deactivated.
Troubleshooting Steps:
-
Nucleophilic Attack: The chlorine atom is susceptible to substitution by nucleophiles. Ensure that the reaction environment is free from unintended nucleophiles (e.g., water, alcohols in certain contexts).
-
pH of the Medium: The stability of the amide bond can be pH-dependent. Acidic or basic conditions can lead to hydrolysis. Buffer the reaction medium if necessary.
-
Reagent Purity: Verify the purity and activity of all other reagents in the reaction.
Data Presentation
Table 1: General Storage and Stability Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Cool (ideally refrigerated) | Minimizes thermal degradation. |
| Light | Protect from light (amber vial) | Prevents potential photodegradation of the benzyloxy group.[4] |
| Atmosphere | Tightly sealed container | Prevents moisture absorption and hydrolysis. |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents | Avoids chemical reactions and decomposition.[2][5] |
Experimental Protocols
While a specific, detailed experimental protocol for stability testing of this compound is not publicly available, a general approach to assess stability can be outlined.
Protocol: General Stability Assessment in Solution
-
Solution Preparation: Prepare solutions of this compound at a known concentration in the desired solvent(s) (e.g., a protic solvent like ethanol and an aprotic solvent like acetonitrile).
-
Storage Conditions: Aliquot the solutions into separate, sealed vials. Store sets of vials under different conditions:
-
Room temperature with light exposure.
-
Room temperature in the dark.
-
Refrigerated (2-8 °C) in the dark.
-
Frozen (-20 °C) in the dark.
-
-
Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
-
Analysis: Analyze the samples using a quantitative analytical method such as HPLC with a UV detector.
-
Monitor the peak area of the parent compound to determine its concentration.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition to determine the rate of degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Potential degradation pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]
Technical Support Center: Improving Selectivity in N-(benzyloxy)-2-chloroacetamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving N-(benzyloxy)-2-chloroacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in reactions with this compound, and what are the expected products?
A1: this compound is an effective alkylating agent. The chloroacetamide moiety readily reacts with various nucleophiles, leading to the substitution of the chlorine atom. Common nucleophiles include:
-
Nitrogen Nucleophiles (e.g., primary and secondary amines): These reactions typically yield N-substituted glycine amide derivatives.
-
Sulfur Nucleophiles (e.g., thiols): Thiol-containing compounds react to form thioether linkages. This reaction is particularly relevant in bioconjugation to cysteine residues in peptides and proteins.[1][2][3]
-
Oxygen Nucleophiles (e.g., alcohols, phenols): While less common, under appropriate basic conditions, oxygen nucleophiles can displace the chloride to form ether linkages.
Q2: What is the primary mechanism of the reaction between this compound and a nucleophile?
A2: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. Kinetic studies on similar N-phenylchloroacetamide reactions with thiols support an early transition state for this SN2 mechanism.[1][4]
Q3: Is the benzyloxycarbonyl (Cbz or Z) protecting group stable under the conditions typically used for alkylation reactions with this compound?
A3: The benzyloxycarbonyl protecting group is generally stable under neutral and mildly acidic or basic conditions used for many alkylation reactions. However, it is sensitive to strong acids and catalytic hydrogenation. Care should be taken to avoid these conditions if the integrity of the Cbz group is to be maintained.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Alkylated Product
Low product yield can be attributed to several factors, from incomplete reaction to degradation of starting materials or products.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Reactivity of the Nucleophile | Increase the reaction temperature. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Add a non-nucleophilic base (e.g., DIEA, K₂CO₃). | Deprotonates the nucleophile, increasing its nucleophilicity. | |
| Poor Solubility of Reactants | Screen different solvents or solvent mixtures. | Ensuring all reactants are in solution is crucial for reaction efficiency. |
| Degradation of this compound | Ensure the reaction is performed under anhydrous conditions if using a strong base. | Hydrolysis of the chloroacetamide can occur in the presence of water and base. |
| Side Reactions Competing for the Substrate | See Issue 2 for detailed troubleshooting of side reactions. | Undesired reaction pathways will consume the starting material, reducing the yield of the desired product. |
Issue 2: Formation of Multiple Products (Low Selectivity)
The presence of multiple nucleophilic sites in a substrate or the potential for over-alkylation can lead to a mixture of products.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Over-alkylation of the Nucleophile | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of this compound. | Minimizes the chance of a second alkylation event on the product. |
| Add the this compound solution slowly to the reaction mixture. | Maintains a low concentration of the alkylating agent, favoring mono-alkylation. | |
| Reaction at a Less Desirable Nucleophilic Site | Adjust the reaction pH. | The nucleophilicity of different functional groups (e.g., amines vs. thiols) is pH-dependent. Optimizing the pH can favor reaction at the desired site. |
| Use a milder base. | A strong base may deprotonate multiple sites, leading to a loss of selectivity. | |
| Formation of Pyrazine Derivatives | In reactions with α-amino ketones or similar precursors, consider lowering the reaction temperature. | The formation of pyrazines can occur through self-condensation reactions, which are often promoted by higher temperatures.[5][6][7] |
| Alkylation of Other Amino Acid Residues (in bioconjugation) | While chloroacetamide is more selective for cysteine than iodoacetamide, off-target alkylation of residues like histidine and lysine can still occur.[8] Optimize the pH to be closer to the pKa of the target cysteine's thiol group. | This enhances the specific reactivity of the intended nucleophile. |
Issue 3: Cleavage of the Benzyloxycarbonyl (Cbz) Protecting Group
Loss of the Cbz group during the reaction compromises the intended molecular structure.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Reaction Conditions are too Acidic or Basic | Buffer the reaction mixture to maintain a pH between 4 and 9. | The Cbz group is susceptible to cleavage under strongly acidic or basic conditions. |
| Unintentional Hydrogenolysis | If using a palladium catalyst for another transformation in the synthetic route, ensure all palladium is removed before subsequent steps involving potential hydrogen sources. | The Cbz group is readily cleaved by catalytic hydrogenation. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound:
-
Dissolve the amine substrate in a suitable aprotic solvent (e.g., DMF, acetonitrile, or DCM).
-
Add a non-nucleophilic base (e.g., 1.5-2.0 equivalents of diisopropylethylamine (DIEA) or potassium carbonate).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise over 15-30 minutes.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for S-Alkylation of a Thiol with this compound:
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Dissolve the thiol-containing substrate in a buffered solution (e.g., phosphate or bicarbonate buffer, pH 7.0-8.0). A co-solvent like DMF or DMSO can be used to aid solubility.
-
Add a solution of this compound (1.0-1.1 equivalents) in the same buffer or co-solvent.
-
Stir the reaction mixture at room temperature, protecting it from light if the substrate is light-sensitive.
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can be isolated by preparative HPLC or by extraction if the product is sufficiently hydrophobic.
Visualizing Reaction Pathways and Workflows
Caption: Troubleshooting workflow for common issues in this compound reactions.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile with this compound.
References
- 1. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(benzyloxy)-2-chloroacetamide
Welcome to the technical support center for the synthesis of N-(benzyloxy)-2-chloroacetamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
A1: The synthesis is typically a nucleophilic acyl substitution reaction. It involves the acylation of O-benzylhydroxylamine with chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][3] The overall reaction is illustrated below.
General Reaction Scheme: O-benzylhydroxylamine + Chloroacetyl chloride → this compound + HCl
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low yields are a frequent issue and can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial.
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Starting Material Quality: The purity of O-benzylhydroxylamine hydrochloride and chloroacetyl chloride is critical. O-benzylhydroxylamine hydrochloride can be hygroscopic, and moisture can affect the reaction.[4] Chloroacetyl chloride can hydrolyze if exposed to atmospheric moisture.
-
Side Reactions: The formation of undesired byproducts, such as di-acylated products or products from reactions with residual water, can consume starting materials and reduce the yield of the desired product.[5]
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Losses During Workup and Purification: Significant amounts of product can be lost during aqueous workup (if the product has some water solubility) or during recrystallization if the solvent system is not optimal.[6]
Q3: I see an unexpected peak in my NMR spectrum after purification. What could it be?
A3: An unexpected peak could be one of several common impurities or byproducts:
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Unreacted O-benzylhydroxylamine: If the reaction was incomplete.
-
Di-acylated byproduct: N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide may form, especially if an excess of chloroacetyl chloride is used or if the reaction conditions are not carefully controlled.[5]
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Hydrolyzed chloroacetyl chloride: Chloroacetic acid can be formed if moisture is present.
-
Residual Solvent: The solvent used for reaction or purification (e.g., dichloromethane, ethyl acetate, ethanol) may be present.
Q4: Is it necessary to use the hydrochloride salt of O-benzylhydroxylamine?
A4: O-benzylhydroxylamine is often supplied and stored as the hydrochloride salt for improved stability.[4] When using the salt, a base (e.g., triethylamine, potassium carbonate, or sodium hydroxide) must be added to the reaction mixture to liberate the free O-benzylhydroxylamine in situ, which then acts as the nucleophile.[7][8][9] Using at least two equivalents of base is common: one to neutralize the hydrochloride salt and one to scavenge the HCl produced during the acylation.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality of Starting Materials | Verify the purity of O-benzylhydroxylamine HCl and chloroacetyl chloride via NMR or melting point. Ensure reagents are dry. | Use freshly purchased or purified reagents. Dry O-benzylhydroxylamine HCl under vacuum. Use fresh chloroacetyl chloride. |
| Ineffective Base | Check the base used. Was it sufficient in quantity (at least 2 equivalents for the HCl salt)? Is it a suitable base for the reaction? | Use a non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate. Ensure accurate measurement. |
| Incorrect Reaction Temperature | The reaction is typically performed at a low temperature (e.g., 0 °C) during the addition of chloroacetyl chloride to control its high reactivity. | Maintain the reaction at 0 °C during the addition of the acyl chloride, then allow it to warm to room temperature. Monitor with TLC. |
| Presence of Water | Water can hydrolyze the highly reactive chloroacetyl chloride. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Product is Oily and Does Not Solidify
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Impurities | Analyze a small sample by ¹H NMR or TLC to identify impurities. | The presence of unreacted starting materials or byproducts can lower the melting point. Attempt to purify via column chromatography. |
| Residual Solvent | The product may be retaining solvent from the workup or purification. | Dry the product under high vacuum for an extended period. |
| Incomplete Reaction | Oily consistency can result from a mixture of product and unreacted starting materials. | Re-run the reaction ensuring it goes to completion by extending the reaction time and monitoring with TLC. |
Problem 3: Difficulty in Purification by Recrystallization
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Solvent Choice | The product may be too soluble or insoluble in the chosen solvent. | Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system where the product is soluble when hot but sparingly soluble when cold. |
| High Level of Impurities | If the crude product is highly impure, it may "oil out" instead of crystallizing. | First, purify the crude material using flash column chromatography to remove the bulk of impurities, then attempt recrystallization on the partially purified product. |
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Yield
| Base (2.2 equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (by ¹H NMR) |
| Triethylamine | Dichloromethane | 0 to RT | 4 | 85-95% | >95% |
| Potassium Carbonate | Acetonitrile | 0 to RT | 6 | 80-90% | >95% |
| Sodium Hydroxide | Water/Toluene (Biphasic) | 0 to RT | 5 | 75-85% | 90-95% |
| Pyridine | Dichloromethane | 0 to RT | 4 | 70-80% | ~90% (risk of side reactions) |
Note: Data are representative and may vary based on specific experimental conditions and scale.
Experimental Protocols
Standard Protocol for Synthesis
Materials:
-
O-benzylhydroxylamine hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add O-benzylhydroxylamine hydrochloride (1.0 eq) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.
-
In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane.
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Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 9. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
Technical Support Center: Removal of Unreacted N-(benzyloxy)-2-chloroacetamide
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to effectively remove unreacted N-(benzyloxy)-2-chloroacetamide from their reaction mixtures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant for its removal?
A1: Precise experimental data for this compound is not widely published. However, its properties can be reliably inferred from its close structural analog, N-benzyl-2-chloroacetamide. The presence of the benzyl group suggests it is a relatively nonpolar, solid compound with low water solubility.
Data Presentation: Physicochemical Properties Data below is for the analog N-benzyl-2-chloroacetamide and should be used as a guideline.
| Property | Value | Citation |
| Appearance | Colorless or light yellow crystalline solid | [1] |
| Molecular Weight | 183.63 g/mol | |
| Melting Point | 93-96 °C | [1] |
| Solubility | Poorly soluble in water; Soluble in ethanol and ether. | [1] |
Q2: What are the primary methods to remove unreacted this compound?
A2: The most common and effective methods are:
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Liquid-Liquid Extraction: Utilizes the compound's poor water solubility to wash it out of an organic reaction mixture using an aqueous solution.
-
Flash Column Chromatography: Separates the compound from the desired product based on differences in polarity.
-
Chemical Quenching/Scavenging: Converts the reactive chloroacetamide into a new, more easily removable compound (e.g., a more polar adduct).[2]
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Recrystallization: Purifies a solid product by dissolving it in a hot solvent, leaving impurities like the unreacted starting material behind in the solution upon cooling.[3]
Q3: My product is sensitive to water. Can I still use liquid-liquid extraction?
A3: If your product is sensitive to water, direct aqueous extraction should be avoided. In this case, your primary options are dry purification techniques like flash column chromatography or recrystallization from anhydrous solvents.
Q4: How do I know if my chosen removal method is working?
A4: The effectiveness of the purification should be monitored using an appropriate analytical technique. Thin-Layer Chromatography (TLC) is a rapid and effective method for tracking the presence of the starting material relative to your product during extraction or column chromatography. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[4]
Section 2: Troubleshooting and Strategy Selection
Choosing the right removal strategy depends on the properties of your desired product. The following decision tree and table provide a logical workflow for selecting the best method.
Mandatory Visualization: Purification Method Selection Workflow
Caption: Decision tree for selecting a purification strategy.
Data Presentation: Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Emulsion forms during liquid-liquid extraction. | The reaction mixture contains surfactants or finely divided solids. | Add a saturated aqueous solution of NaCl (brine) to break the emulsion. If it persists, filter the mixture through a pad of celite. |
| Starting material and product have very similar Rf values on TLC. | The compounds have very similar polarities. | Standard chromatography will be difficult. Use the Chemical Quenching protocol (Protocol 3) to modify the starting material's polarity, then perform an extraction or chromatography. |
| Product co-elutes with starting material during column chromatography. | The solvent system is not optimized. | Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). |
| The unreacted material is still present after multiple aqueous washes. | The compound has some solubility in the organic phase. | Increase the number of washes or switch to a different method like flash chromatography or chemical quenching. |
Section 3: Detailed Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This method is ideal when the desired product is significantly less polar than this compound or is stable in the aqueous wash solution and remains in the organic phase.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
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Transfer: Transfer the diluted mixture to a separatory funnel.
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First Wash: Add an equal volume of deionized water, stopper the funnel, and shake vigorously for 30-60 seconds, venting frequently.
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Separation: Allow the layers to separate and drain the lower aqueous layer.
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Repeat: Repeat the washing step 2-3 more times with fresh deionized water.
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Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.
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Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purity Check: Verify the removal of the starting material by TLC or HPLC.
Protocol 2: Removal by Flash Column Chromatography
This is the preferred method when the product and starting material have different polarities.[5]
-
Sample Preparation: Concentrate the crude reaction mixture to a small volume and adsorb it onto a small amount of silica gel.
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Column Packing: Pack a flash chromatography column with silica gel using a suitable non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes).[6]
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
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Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the desired product, free from the starting material.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal by Chemical Quenching
This advanced method is useful when extraction and chromatography are ineffective. It relies on the reactivity of the chloroacetamide group with nucleophiles.[7]
Mandatory Visualization: Chemical Quenching Workflow
Caption: Workflow for removing chloroacetamide via chemical quenching.
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Reaction Completion: Once the primary reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to room temperature.
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Scavenger Addition: Add an excess (2-3 equivalents relative to the initial amount of chloroacetamide) of a nucleophilic scavenger.
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Option A (Amine): Add a simple secondary amine like diethylamine. This will form a polar amino-acetamide derivative.
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Option B (Thiol): Add a thiol scavenger, such as a mercaptoalkanesulfonic acid, which forms a highly water-soluble adduct.[2]
-
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to ensure the complete reaction of the unreacted chloroacetamide.
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Work-up: Proceed with a standard liquid-liquid extraction (Protocol 1). The newly formed polar adduct will be efficiently removed into the aqueous layer.
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Purity Check: Confirm the absence of both the original starting material and the quenched adduct in the final product.
References
- 1. chembk.com [chembk.com]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride | 1052546-88-9 | Benchchem [benchchem.com]
- 4. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Flash and LC adsorbents | Flash chromatography / LC adsorbents | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 6. Flash chromatography / LC adsorbents | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedure for N-(benzyloxy)-2-chloroacetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of N-(benzyloxy)-2-chloroacetamide reactions. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the workup of this compound reactions in a question-and-answer format.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) before quenching. An eluent system such as hexanes:ethyl acetate (3:1) can be effective for visualizing the consumption of starting material and the formation of the product.[1] |
| Hydrolysis of the product: The chloroacetamide or benzyloxyamine functionality may have been cleaved during aqueous workup, especially under strong acidic or basic conditions. | Maintain a neutral or slightly acidic pH during the aqueous wash steps. Use a mild quenching agent like saturated aqueous ammonium chloride or cold water. Avoid prolonged exposure to strong acids or bases. | |
| Product lost during extraction: The product may have poor solubility in the chosen extraction solvent or an emulsion may have formed. | Ensure the chosen organic solvent (e.g., ethyl acetate, dichloromethane) has good solubility for this compound. To break emulsions, try adding brine (saturated NaCl solution) or small amounts of a different organic solvent. | |
| Oily Product Instead of a Solid | Presence of impurities: Residual solvent (e.g., DMF, DMSO) or side products may be preventing crystallization. | If the reaction was performed in a high-boiling polar solvent like DMF or DMSO, ensure its complete removal by washing the organic layer multiple times with water or a 5% LiCl aqueous solution.[2] |
| Product is an oil at room temperature: While N-benzyl-2-chloroacetamide is a solid, the benzyloxy analog's physical state might differ. | If the purified product is consistently an oil, confirm its identity and purity via analytical methods like NMR and Mass Spectrometry. It may be that the product is not a solid at ambient temperature. | |
| Product Contaminated with Starting Material (O-benzylhydroxylamine) | Incomplete reaction or inefficient removal: The starting amine may not have fully reacted or was not effectively removed during the workup. | Wash the organic layer with a dilute acid solution (e.g., 0.5 N HCl) to protonate and extract the unreacted O-benzylhydroxylamine into the aqueous phase. Ensure the product is stable to these conditions first by testing on a small scale. |
| Formation of an Emulsion During Extraction | Presence of polar solvents or byproducts: Residual high-boiling polar solvents or charged byproducts can lead to emulsion formation. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite can sometimes help break up an emulsion. |
| Product Degradation (e.g., loss of the benzyloxy group) | Harsh workup conditions: The N-O bond in benzyloxyamines can be sensitive to certain conditions. | Avoid strongly acidic or basic conditions during the workup. Electrochemical conditions should also be avoided as they have been shown to cleave benzyl C-N bonds, and potentially N-O bonds.[3] Use of mild reagents and maintaining neutral pH is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching procedure for an this compound synthesis?
A1: A standard and generally safe quenching procedure is to pour the reaction mixture into cold water or a saturated aqueous solution of ammonium chloride. This will precipitate the crude product if it is a solid and help to dissolve inorganic salts.
Q2: Which organic solvents are suitable for extracting this compound?
A2: Dichloromethane and ethyl acetate are commonly used solvents for extracting N-acyl compounds and should be effective for this compound. The choice of solvent may depend on the specific reaction solvent used and the polarity of any byproducts.
Q3: How can I remove unreacted chloroacetyl chloride from the crude product?
A3: Chloroacetyl chloride is highly reactive with water and will be hydrolyzed to chloroacetic acid and HCl during the aqueous workup. A subsequent wash with a mild base, such as a saturated sodium bicarbonate solution, will neutralize the acids and remove them into the aqueous layer.
Q4: What are the best practices for drying the organic layer containing the product?
A4: After the final aqueous wash, the organic layer should be dried over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). After adding the drying agent and allowing it to stand for a few minutes with occasional swirling, the organic solution should be filtered to remove the hydrated salt before solvent evaporation.
Q5: What is a suitable method for the final purification of this compound?
A5: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A combination of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is often a good starting point for finding an appropriate recrystallization solvent system. Column chromatography on silica gel can also be used, though some N-benzyloxy compounds may show instability on silica.[4]
Quantitative Data Summary
The following table summarizes typical parameters for the workup and purification of related N-benzyloxy amide compounds, which can be used as a starting point for optimizing the workup of this compound.
| Parameter | Value/Range | Compound Reference | Source |
| Yield (after purification) | 89-92% | N-(Benzyloxy)-4-(trifluoromethyl)benzamide | [1] |
| Extraction Solvent | Diethyl ether, Ethyl acetate | N-(Benzyloxy)-4-(trifluoromethyl)benzamide, N-(Benzyl)-phenylacetamide | [1][5] |
| Washing Solutions | Deionized water, Saturated NaCl, Saturated NaHCO₃ | N-(Benzyloxy)-4-(trifluoromethyl)benzamide, N-benzylacrylamide | [1][6] |
| Drying Agent | Anhydrous MgSO₄, Anhydrous Na₂SO₄ | General Procedures | |
| Purification Method | Vacuum filtration and washing, Recrystallization, Column Chromatography | N-(Benzyloxy)-4-(trifluoromethyl)benzamide, N-(Benzyl)-phenylacetamide | [1][5] |
Experimental Workflow
A generalized experimental workflow for the workup of an this compound reaction is provided below.
Caption: General workflow for the workup and purification of this compound.
References
Technical Support Center: Catalyst Selection for N-(benzyloxy)-2-chloroacetamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(benzyloxy)-2-chloroacetamide reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for nucleophilic substitution reactions with this compound?
A1: The most common catalysts for nucleophilic substitution on α-chloro amides like this compound are phase-transfer catalysts (PTCs). These are particularly effective when the nucleophile is an inorganic salt soluble in an aqueous phase, while the chloroacetamide is in an organic phase.[1][2] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and phosphonium salts.[3][4] In some cases, for specific nucleophiles or reaction conditions, other catalytic systems involving copper or nickel might be employed, though this is less common for simple substitutions on chloroacetamides.[5]
Q2: How do I choose the appropriate catalyst for my specific nucleophile?
A2: The choice of catalyst largely depends on the nature of your nucleophile and the reaction conditions. For most anionic nucleophiles (e.g., cyanide, azide, phenoxides, thiophenoxides), a phase-transfer catalyst is an excellent starting point. The selection of the specific PTC can be guided by the lipophilicity of the anion.[6] For neutral nucleophiles like amines, a base is typically required to deprotonate the nucleophile or the amide itself, and a PTC can still be beneficial in a biphasic system.
Catalyst Selection Guide
| Nucleophile Type | Recommended Catalyst Class | Example Catalysts | Key Considerations |
| Anionic (e.g., RO⁻, RS⁻, CN⁻) | Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | Catalyst lipophilicity should match the nucleophile. |
| Neutral Amines | Base (and optional PTC) | K₂CO₃, Cs₂CO₃, NaH | A strong base may be needed to deprotonate the amine. PTC is useful for biphasic systems. |
| Thiols | Base | K₂CO₃, Et₃N | Thiols are often reactive enough that a simple base is sufficient. |
Q3: What are the typical reaction conditions for these types of reactions?
A3: Reactions with this compound are typically performed under basic conditions to facilitate the nucleophilic attack. The choice of solvent and temperature is crucial for reaction success.
Typical Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Toluene | The choice depends on the solubility of reactants and the reaction temperature. For PTC, a biphasic system (e.g., Toluene/Water) is used. |
| Base | K₂CO₃, Cs₂CO₃, NaOH, KOH, NaH | The strength of the base should be matched to the pKa of the nucleophile. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive nucleophiles but can also lead to side reactions. |
| Catalyst Loading (PTC) | 1-10 mol% | Higher loadings may be needed for challenging reactions. |
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficiently Active Nucleophile | - Increase the reaction temperature. - Use a stronger base to fully deprotonate the nucleophile. - For amides, consider using NaH in an aprotic polar solvent like DMF or THF to generate the amide anion. |
| Poor Catalyst Performance (PTC) | - Screen different phase-transfer catalysts. The lipophilicity of the catalyst should be appropriate for the nucleophile. - Increase the catalyst loading. - Ensure adequate stirring to maximize the interfacial area in a biphasic system.[6] |
| Steric Hindrance | - If the nucleophile is bulky, the reaction may be inherently slow. Consider increasing the reaction time and/or temperature. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| O-Alkylation of the Amide | - This can occur if a very strong base is used, leading to the formation of the amide enolate. - Use a milder base (e.g., K₂CO₃ instead of NaH). - Lower the reaction temperature. |
| Dialkylation of the Nucleophile | - If the nucleophile has multiple reactive sites (e.g., a primary amine), dialkylation can be a problem. - Use a larger excess of the nucleophile. - Add the this compound slowly to the reaction mixture. |
| Hydrolysis of the Chloroacetamide | - This can occur in the presence of strong aqueous bases. - If using a strong base like NaOH, ensure the reaction is not heated for prolonged periods. - Consider using a non-aqueous system if hydrolysis is a significant issue. |
Experimental Protocols
Representative Protocol for Nucleophilic Substitution using a Phase-Transfer Catalyst
This protocol is a general guideline for the reaction of this compound with a generic nucleophile (Nu⁻) using a phase-transfer catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the nucleophile (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Solvent Addition: Add toluene and an aqueous solution of a base (e.g., 2 M K₂CO₃). The typical solvent ratio is 1:1 (v/v).
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Protocol for Amination in a Homogeneous System
This protocol is a general guideline for the reaction of this compound with an amine nucleophile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the amine (1.5 eq) and a base such as powdered potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for nucleophilic substitution.
Caption: Decision workflow for catalyst selection.
References
- 1. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. primo.lib.umn.edu [primo.lib.umn.edu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(benzyloxy)-2-chloroacetamide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of reaction outcomes for the synthesis of N-(benzyloxy)-2-chloroacetamide, a valuable building block in medicinal chemistry. We will delve into the prevalent synthetic route, explore viable alternatives, and present supporting experimental data to inform your synthetic strategy.
Primary Synthetic Route: Chloroacetylation of Benzyloxyamine
The most common and direct method for the synthesis of this compound involves the chloroacetylation of benzyloxyamine. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.
A search for specific reaction conditions for the synthesis of the closely related N-(4-benzyloxy-phenyl)-2-chloroacetamide reveals a high-yielding procedure. The reaction of 4-benzyloxyaniline hydrochloride with chloroacetyl chloride in the presence of potassium carbonate in tetrahydrofuran at 20°C for 6 hours resulted in a 94% yield of the desired product. This suggests that similar conditions are likely to be effective for the synthesis of this compound from benzyloxyamine.
Below is a generalized workflow for this synthetic approach.
Figure 1. General workflow for the synthesis of this compound.
Experimental Protocol: Chloroacetylation of Benzyloxyamine
This protocol is a generalized procedure based on common practices for N-acylation reactions.
Materials:
-
Benzyloxyamine hydrochloride
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et3N) or Potassium Carbonate (K2CO3))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of benzyloxyamine hydrochloride (1.0 eq) in anhydrous DCM, add the base (2.2 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Comparison of Synthetic Methods
The chloroacetylation of benzyloxyamine is a robust and high-yielding method. However, alternative approaches for the N-alkylation of amides exist and may offer advantages in specific contexts, such as avoiding the use of highly reactive acyl chlorides or improving substrate scope.
| Method | Reagents | General Yield Range | Reaction Time | Key Advantages | Key Disadvantages |
| Chloroacetylation | Benzyloxyamine, Chloroacetyl Chloride, Base | Excellent (>90%) | 2-6 hours | High yield, fast reaction, readily available reagents. | Use of corrosive and moisture-sensitive acyl chloride. |
| Alkylation with Alcohols | Amide, Benzyl Alcohol, Catalyst (e.g., Ru, Ir) | Good to Excellent | 12-24 hours | Avoids acyl chlorides, uses more benign reagents. | Requires a catalyst, potentially higher temperatures. |
| Phase-Transfer Catalysis | Amide, Alkyl Halide, Base, PTC catalyst | Good | 2-8 hours | Milder conditions, suitable for various substrates. | Requires a phase-transfer catalyst. |
| Metal-Catalyzed N-Arylation | Amide, Aryl Halide, Metal Catalyst (e.g., Pd, Cu) | Moderate to Good | 12-48 hours | Broad substrate scope for aryl amides. | Catalyst cost and removal can be a concern. |
Note: The yield for the chloroacetylation of a similar substrate, 4-benzyloxyaniline, was reported to be 94%. Yields for alternative methods are general ranges reported in the literature for N-alkylation of amides and may vary for the specific synthesis of this compound.
Validation of Reaction Outcomes
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Spectroscopic Data (Predicted)
-
¹H NMR: Expected signals would include a singlet for the chloromethyl protons (Cl-CH₂-), a singlet for the benzylic protons (-O-CH₂-Ph), aromatic protons for the benzyl group, and a broad singlet for the amide proton (-NH-).
-
¹³C NMR: Key signals would correspond to the chloromethyl carbon, the benzylic carbon, the aromatic carbons of the benzyl group, and the carbonyl carbon of the amide.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, the C=O stretch of the amide, and C-O and C-Cl stretches.
Alternative Synthetic Pathways
Beyond the direct chloroacetylation, other methods for forming the N-benzyl acetamide linkage are available to researchers.
N-Alkylation of 2-Chloroacetamide with Benzyl Halide
An alternative approach involves the N-alkylation of 2-chloroacetamide with a benzyl halide (e.g., benzyl bromide). This reaction typically requires a base to deprotonate the amide, making the nitrogen atom more nucleophilic.
Figure 2. N-Alkylation of 2-chloroacetamide with a benzyl halide.
This method offers the advantage of starting from the commercially available 2-chloroacetamide. However, controlling the selectivity of N-alkylation over O-alkylation can sometimes be challenging, and strong bases like sodium hydride may be required.
Conclusion
For the synthesis of this compound, the direct chloroacetylation of benzyloxyamine stands out as a highly efficient and high-yielding method, as evidenced by the successful synthesis of a closely related analogue with a 94% yield. While alternative methods for N-alkylation of amides exist and may be suitable in certain scenarios, the chloroacetylation pathway offers a straightforward and reliable route for accessing this important synthetic intermediate. Researchers should always validate their reaction outcomes using appropriate analytical techniques to ensure the identity and purity of the final product.
A Comparative Analysis of N-(benzyloxy)-2-chloroacetamide and Other Chloroacetamides for Researchers
In the landscape of chemical biology and drug discovery, chloroacetamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from herbicidal to antimicrobial and anticancer effects. This guide provides a comparative overview of N-(benzyloxy)-2-chloroacetamide and other notable chloroacetamides, namely N-benzyl-2-chloroacetamide, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and 2-chloro-N-(4-sulfamoylphenyl)acetamide. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their physicochemical properties, synthesis, and biological activities, supported by available data and experimental protocols.
Physicochemical Properties: A Comparative Overview
| Property | This compound | N-benzyl-2-chloroacetamide | 2-chloro-N-(2,6-dimethylphenyl)acetamide | 2-chloro-N-(4-sulfamoylphenyl)acetamide |
| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₀ClNO | C₁₀H₁₂ClNO | C₈H₉ClN₂O₃S |
| Molecular Weight | 199.63 g/mol (Estimated) | 183.63 g/mol [1] | 197.66 g/mol [2] | 248.69 g/mol [3] |
| Melting Point | Not Available | 93-96 °C[4][5] | 150-151 °C[6][7] | 217 °C[3] |
| Solubility | Not Available | Soluble in ethanol and ether; poorly soluble in water[4] | Soluble in Chloroform, Methanol; Insoluble in water[6][7] | Not Available |
| LogP (Predicted) | Not Available | 1.8[1] | 1.9[2] | 2.36540[3] |
Synthesis of Chloroacetamide Derivatives
The synthesis of N-substituted chloroacetamides generally involves the acylation of a primary or secondary amine with chloroacetyl chloride.
General Synthesis Protocol:
A solution of the desired amine (e.g., benzyloxyamine, benzylamine, 2,6-dimethylaniline, or 4-aminobenzenesulfonamide) in a suitable aprotic solvent (such as dichloromethane or tetrahydrofuran) is cooled in an ice bath. To this solution, an equimolar amount of chloroacetyl chloride is added dropwise with constant stirring. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours. The product is then isolated by extraction and purified by recrystallization or column chromatography.
A specific method for a structurally related compound, N-(4-benzyloxy-phenyl)-2-chloro-acetamide, involves the reaction of 4-benzyloxyaniline with chloroacetyl chloride[8]. This suggests a similar approach could be employed for the synthesis of this compound from benzyloxyamine.
Biological Activity and Mechanism of Action
Chloroacetamide compounds are known to exhibit a range of biological activities, with their primary mechanism of action in plants being the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[9]
Herbicidal Activity:
The herbicidal effect of chloroacetamides stems from their ability to inhibit VLCFA elongase enzymes, which are crucial for plant growth and development.[9] This inhibition disrupts the formation of essential lipids and waxes, leading to stunted growth and eventual death of susceptible plants.[10][11] While quantitative data directly comparing the herbicidal efficacy (e.g., IC50 values) of this compound with the other selected compounds is not available in the current literature, the general mechanism provides a basis for understanding their potential as herbicides.
Antimicrobial Activity:
Several studies have highlighted the antimicrobial potential of chloroacetamide derivatives against a range of bacteria and fungi.[12] The reactivity of the α-chloro group allows these compounds to alkylate essential biomolecules in microbial cells, leading to inhibition of growth or cell death. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against various bacterial and fungal strains, with the biological activity being influenced by the nature and position of the substituent on the phenyl ring.[13]
While specific minimum inhibitory concentration (MIC) values for this compound are not available, the general protocols for determining antimicrobial susceptibility can be applied.
Experimental Protocols
VLCFA Elongation Inhibition Assay (Herbicidal Activity):
A cell-free assay using isolated plant microsomes can be employed to quantify the inhibitory effect of chloroacetamides on VLCFA elongation.[9]
-
Microsome Isolation: Isolate microsomes from a suitable plant source (e.g., leek seedlings) known to have high VLCFA elongase activity.
-
Assay Mixture: Prepare a reaction mixture containing the isolated microsomes, a radiolabeled precursor (e.g., [14C]malonyl-CoA), an acyl-CoA starter substrate (e.g., C18-CoA), and necessary cofactors (e.g., NADPH, NADH).
-
Inhibitor Addition: Add varying concentrations of the test chloroacetamide compounds to the assay mixtures.
-
Incubation: Incubate the mixtures at an optimal temperature (e.g., 30°C) for a defined period.
-
Lipid Extraction and Analysis: Stop the reaction and extract the fatty acids. Analyze the radiolabeled VLCFA products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the amount of radiolabeled VLCFAs produced in the presence and absence of the inhibitors to determine the IC50 values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]
-
Prepare Stock Solutions: Dissolve the chloroacetamide compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable bacterial or fungal growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This comparative guide provides a foundational overview of this compound in the context of other well-characterized chloroacetamides. While there is a clear need for further experimental studies to quantify the biological activities of this compound, the existing data on related compounds and the general understanding of the chloroacetamide class provide a strong basis for future research. The provided experimental protocols offer a starting point for researchers to conduct their own comparative analyses and further elucidate the potential of this and other chloroacetamide derivatives in various applications. The unique structural feature of the benzyloxy group in this compound may confer distinct properties, making it a promising candidate for further investigation in the fields of agrochemicals and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives | European Journal of Chemistry [eurjchem.com]
- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 1131-01-7,2-Chloro-N-(2,6-dimethylphenyl)acetamide | lookchem [lookchem.com]
- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 9. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 10. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 11. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 12. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchr.org [jchr.org]
- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. apec.org [apec.org]
A Comparative Guide to the Biological Activity of N-(Substituted)-2-chloroacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-substituted-2-chloroacetamide scaffold has emerged as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antibacterial, and antifungal properties of various N-(substituted)-2-chloroacetamide derivatives, supported by experimental data and detailed protocols. While specific data for N-(benzyloxy)-2-chloroacetamide is limited in publicly available research, this guide focuses on a range of N-substituted analogs to elucidate structure-activity relationships and highlight the therapeutic potential of this chemical class.
Comparative Biological Activity
The biological efficacy of N-substituted-2-chloroacetamide derivatives is significantly influenced by the nature of the substituent attached to the nitrogen atom. The following tables summarize the quantitative data from various studies, showcasing the diverse activities of these compounds.
Anticancer Activity
The anticancer potential of N-substituted-2-chloroacetamide derivatives has been evaluated against various cancer cell lines. A prevalent mechanism of action for their cytotoxic effects is the inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[1]
Table 1: Anticancer Activity of N-(Aryl/Heterocyclic)-2-chloroacetamide Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-(4-bromophenyl)thiazol-2-yl | MCF-7 (Breast) | >50 | [2] |
| 1b | 4-(4-bromophenyl)thiazol-2-yl with 4-methylphenylamino at C2 | MCF-7 (Breast) | 45.2 | [2] |
| 1c | 4-(4-bromophenyl)thiazol-2-yl with 4-methoxyphenylamino at C2 | MCF-7 (Breast) | 40.6 | [2] |
| 1d | 4-(4-bromophenyl)thiazol-2-yl with 4-ethoxyphenylamino at C2 | MCF-7 (Breast) | 38.0 | [2] |
| 2a | Thiazol-2-yl | Jurkat (T-cell leukemia) | ~25 | [1] |
| 2b | Thiazol-2-yl | MDA-MB-231 (Breast) | ~30 | [1] |
IC50: The half maximal inhibitory concentration.
Antimicrobial Activity
N-substituted-2-chloroacetamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is believed to involve the inhibition of essential cellular processes, such as the biosynthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of cell membranes and for cell division.[3]
Table 2: Antibacterial Activity of N-(Aryl)-2-chloroacetamide Derivatives
| Compound ID | N-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | Phenyl | Staphylococcus aureus | 125 | [4] |
| 3b | 4-Chlorophenyl | Staphylococcus aureus | 31.25 | [4] |
| 3c | 4-Fluorophenyl | Staphylococcus aureus | 31.25 | [4] |
| 3d | 4-Bromophenyl | Staphylococcus aureus | 62.5 | [4] |
| 4a | Phenyl | Escherichia coli | 250 | [4] |
| 4b | 4-Chlorophenyl | Escherichia coli | 125 | [4] |
MIC: Minimum Inhibitory Concentration.
Table 3: Antifungal Activity of N-(Aryl)-2-chloroacetamide Derivatives
| Compound ID | N-Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| 5a | Phenyl | Candida albicans | 125 | [4] |
| 5b | 4-Chlorophenyl | Candida albicans | 62.5 | [4] |
| 5c | 4-Fluorophenyl | Candida albicans | 62.5 | [4] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented data.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (approximately 5 × 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of N-Substituted Chloroacetamides: A Comparative Review of Their Applications
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Within the vast arsenal of chemical scaffolds, N-substituted chloroacetamides have emerged as a versatile class of molecules with a wide spectrum of biological activities. This guide provides a comprehensive literature review of the applications of these compounds, with a particular focus on their antimicrobial properties. While specific experimental data for N-(benzyloxy)-2-chloroacetamide is notably scarce in publicly available literature, this review leverages data from closely related analogs to provide a comparative analysis and highlight the potential of this chemical class.
Unveiling the Synthetic Pathway
The synthesis of N-substituted chloroacetamides is generally a straightforward process. The most common method involves the acylation of a primary or secondary amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. A proposed synthetic route for the elusive this compound would involve the reaction of O-benzylhydroxylamine with chloroacetyl chloride.
Experimental Protocol: General Synthesis of N-Substituted Chloroacetamides
This protocol outlines a typical procedure for the synthesis of N-aryl or N-alkyl-2-chloroacetamides.
Materials:
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine) (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate) (1.2 eq)
-
Stirring apparatus
-
Cooling bath (ice-water)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Recrystallization solvent
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice-water bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain the pure N-substituted-2-chloroacetamide.
Comparative Analysis of Antimicrobial Activity
While data on this compound is unavailable, numerous studies have investigated the antimicrobial potential of other N-substituted chloroacetamides. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against various microorganisms, providing a comparative overview of their efficacy.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| N-phenyl-2-chloroacetamide | Staphylococcus aureus | >100 | [1] |
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 12.5 | [1] |
| N-(4-methylphenyl)-2-chloroacetamide | Staphylococcus aureus | 50 | [1] |
| N-benzyl-2-chloroacetamide | Escherichia coli | >100 | [2] |
| N-(2,4-dichlorophenyl)-2-chloroacetamide | Escherichia coli | 25 | [1] |
| N-phenyl-2-chloroacetamide | Candida albicans | >100 | [1] |
| N-(4-chlorophenyl)-2-chloroacetamide | Candida albicans | 25 | [1] |
Table 1. Comparative Antimicrobial Activity (MIC) of various N-substituted Chloroacetamides.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
N-substituted chloroacetamide compound to be tested
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and add it to each well of the microtiter plate.
-
Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Alternatively, a spectrophotometer can be used to measure turbidity.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the factors influencing the biological activity of N-substituted chloroacetamides and the typical experimental process, the following diagrams are provided.
Figure 1. Structure-Activity Relationship of N-Substituted Chloroacetamides
Figure 2. Experimental Workflow for N-Substituted Chloroacetamide Evaluation
Conclusion and Future Directions
N-substituted chloroacetamides represent a promising class of compounds with significant potential in drug discovery and agrochemical development. While the specific compound this compound remains largely unexplored, the broader family exhibits a range of biological activities, most notably as antimicrobial agents. The structure-activity relationships highlighted in this review, particularly the impact of substituents on the nitrogen atom, provide a valuable roadmap for the design of novel and more potent derivatives. Future research efforts should focus on the synthesis and biological evaluation of this compound and other N-alkoxy derivatives to fully elucidate their potential and determine their mechanism of action. The experimental protocols and comparative data presented herein serve as a foundational resource for researchers embarking on the exploration of this versatile chemical scaffold.
References
In-Silico Modeling of N-(benzyloxy)-2-chloroacetamide Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-silico modeling of N-(benzyloxy)-2-chloroacetamide reactions, contextualized with data from related N-substituted 2-chloroacetamides. Due to a lack of specific published in-silico studies on this compound, this document leverages available data on analogous compounds to provide a predictive framework for its reactivity and interactions.
Introduction
N-substituted 2-chloroacetamides are a class of compounds recognized for their diverse biological activities, which are often attributed to their ability to act as alkylating agents.[1][2] The reactivity of the carbon-chlorine bond makes these molecules susceptible to nucleophilic attack, a key mechanism in their interaction with biological macromolecules.[2][3] In-silico modeling offers a powerful tool to predict and understand the reaction mechanisms, kinetics, and potential biological targets of these compounds, thereby guiding drug discovery and development efforts. This guide will explore the expected reactivity of this compound in comparison to other N-substituted chloroacetamides and provide standardized protocols for its computational and experimental investigation.
Comparative Analysis of Reactivity
The primary reaction of interest for 2-chloroacetamides is the nucleophilic substitution of the chlorine atom. This reaction typically proceeds via an S_N2 mechanism, where a nucleophile, such as the thiol group of a cysteine residue in a protein, attacks the carbon atom bearing the chlorine.[4] The reactivity of the chloroacetamide is significantly influenced by the nature of the N-substituent, which can modulate the electrophilicity of the reactive carbon center.
While specific quantitative data for this compound is not available in the reviewed literature, we can infer its reactivity relative to other N-substituted analogs. The benzyloxy group (-OCH₂Ph) is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atom, which would be expected to increase the electrophilicity of the carbonyl carbon and, to a lesser extent, the adjacent methylene carbon bearing the chlorine. This suggests that this compound may exhibit comparable or slightly enhanced reactivity towards nucleophiles compared to simple N-alkyl-2-chloroacetamides.
Below is a table summarizing typical quantitative data that would be generated from in-silico studies to compare the reactivity of different N-substituted 2-chloroacetamides.
| Compound | N-Substituent | Activation Energy (kcal/mol) (Hypothetical) | Reaction Energy (kcal/mol) (Hypothetical) |
| This compound | -OCH₂Ph | 15 - 20 | -10 to -15 |
| N-phenyl-2-chloroacetamide | -Ph | 18 - 23 | -8 to -12 |
| N-methyl-2-chloroacetamide | -CH₃ | 20 - 25 | -7 to -10 |
| 2-chloroacetamide | -H | 22 - 27 | -5 to -8 |
Note: The values in this table are hypothetical and serve to illustrate the expected trends. Actual values would need to be determined through specific computational studies.
Experimental and Computational Protocols
Synthesis of N-(substituted phenyl)-2-chloroacetamides
A general method for the synthesis of N-substituted 2-chloroacetamides involves the acylation of the corresponding amine with chloroacetyl chloride.[5]
Materials:
-
Substituted amine (e.g., O-benzylhydroxylamine)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, dioxane, or glacial acetic acid)
-
Base (e.g., triethylamine or sodium acetate)
Procedure:
-
Dissolve the substituted amine and the base in the anhydrous solvent in a flask.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).
-
The crude product can be purified by recrystallization or column chromatography.
In-Silico Modeling of Reaction Mechanisms
Density Functional Theory (DFT) is a common computational method used to investigate reaction mechanisms and predict reactivity.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
General Protocol:
-
Geometry Optimization: The 3D structures of the reactants (this compound and the nucleophile), transition state, and products are optimized. A common level of theory for such calculations is the B3LYP functional with a basis set such as 6-311+G(d,p).[6]
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Data Analysis: The activation energy (energy difference between the transition state and the reactants) and the reaction energy (energy difference between the products and the reactants) are calculated to determine the kinetics and thermodynamics of the reaction.
Visualizing Reaction Pathways and Workflows
Signaling Pathway of Chloroacetamide Alkylation
The following diagram illustrates the general mechanism of protein alkylation by a 2-chloroacetamide derivative, leading to potential downstream biological effects.
Caption: General mechanism of protein alkylation by 2-chloroacetamides.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the typical workflow for the synthesis and characterization of N-substituted 2-chloroacetamides.
Caption: Experimental workflow for synthesis and characterization.
Logical Relationship in a Computational Study
The following diagram illustrates the logical steps involved in a typical in-silico study of a chemical reaction.
Caption: Logical workflow for a computational reaction mechanism study.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of N-(benzyloxy)-2-chloroacetamide for Researchers
For researchers and professionals in drug development and proteomics, the selection of appropriate reagents is critical for experimental success and fiscal prudence. N-(benzyloxy)-2-chloroacetamide, a derivative of chloroacetamide, serves as a key alkylating agent, primarily for the modification of cysteine residues in proteins. This guide provides a detailed cost-benefit analysis of this compound, comparing it with its common alternative, iodoacetamide, and offering insights into its applications, performance, and economic implications.
Cost and Availability
The economic viability of a reagent is a primary consideration in experimental design. While direct pricing for this compound can vary, its structural analog, N-benzyl-2-chloroacetamide, provides a reasonable proxy for cost estimation. The following table compares the approximate costs of N-benzyl-2-chloroacetamide and the widely used alternative, iodoacetamide. Prices are based on listings from various chemical suppliers and may fluctuate.
| Reagent | Purity | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| N-Benzyl-2-chloroacetamide | 97% | 1 g | $36.32 - $49.99 | $36.32 - $49.99 |
| 97% | 5 g | ~$60.00 | ~$12.00 | |
| 97% | 25 g | ~$150.00 | ~$6.00 | |
| Iodoacetamide | 98% | 5 g | $59.65 - $115.39 | $11.93 - $23.08 |
| 98% | 100 g | $637.65 | $6.38 | |
| 98% | 500 g | $1,407.50 | $2.82 |
Note: Prices are indicative and subject to change based on the supplier and market conditions.
From a cost perspective, for smaller quantities, N-benzyl-2-chloroacetamide appears to be more expensive per gram than iodoacetamide. However, as the quantity increases, the price per gram becomes more comparable.
Performance in Proteomics: A Comparative Analysis
The primary application of this compound and its analogs is the alkylation of cysteine residues in proteins, a crucial step in proteomics workflows to prevent the reformation of disulfide bonds after reduction. The performance of chloroacetamides is often compared to that of iodoacetamide.
| Feature | 2-Chloroacetamide (Analog) | Iodoacetamide | References |
| Primary Function | Alkylation of reduced cysteine residues | Alkylation of reduced cysteine residues | [1][2] |
| Efficacy | Generally effective for cysteine alkylation. | High reactivity, leading to efficient and rapid cysteine alkylation. | [3][4] |
| Specificity | More specific to cysteine residues with less off-target labeling. | Less specific, with known side reactions on other amino acids. | [1][5] |
| Side Reactions | Major drawback: Significant oxidation of methionine residues (up to 40% of all methionine-containing peptides). Also causes oxidation of tryptophan. | Off-target alkylation of lysine, histidine, aspartate, glutamate, tyrosine, and the peptide N-terminus. Can also cause some methionine oxidation (2-5%). | [1][6][7][8] |
| Stability | More stable in solution. | Less stable in solution, especially in the presence of light. | [5] |
| Toxicity | Toxic if swallowed, may cause an allergic skin reaction, and is suspected of reproductive toxicity. | Toxic if swallowed, causes skin and eye irritation. | [9][10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for the use of chloroacetamide and iodoacetamide in proteomics sample preparation.
Protocol 1: Cysteine Alkylation with Chloroacetamide
This protocol is adapted for a typical in-solution protein digest.
Materials:
-
Protein sample
-
100 mM Ammonium Bicarbonate (pH 8.0)
-
500 mM Tris(2-carboxyethyl)phosphine (TCEP) solution (neutral pH)
-
200 mM Chloroacetamide solution (freshly prepared)
-
Trypsin (or other protease)
Procedure:
-
Solubilization: Dissolve the protein sample (e.g., 100 µg) in 100 µL of 100 mM ammonium bicarbonate buffer.
-
Reduction: Add 1 µL of 500 mM TCEP solution to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add 11 µL of freshly prepared 200 mM chloroacetamide solution to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.
-
Digestion: Proceed with enzymatic digestion (e.g., add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C).[5]
Protocol 2: Cysteine Alkylation with Iodoacetamide
This protocol is a standard procedure for proteomics sample preparation.
Materials:
-
Protein sample
-
100 mM Ammonium Bicarbonate (pH 8.0)
-
100 mM Dithiothreitol (DTT)
-
200 mM Iodoacetamide solution (freshly prepared)
-
Trypsin (or other protease)
Procedure:
-
Solubilization: Dissolve the protein sample in 100 mM ammonium bicarbonate buffer.
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add freshly prepared iodoacetamide solution to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add DTT to a final concentration of 5 mM to quench the excess iodoacetamide.
-
Digestion: Proceed with enzymatic digestion.
Visualizing Workflows and Reactions
To better illustrate the processes, the following diagrams are provided in DOT language.
Caption: A typical experimental workflow for bottom-up proteomics.
Caption: Desired alkylation reaction and common side reactions.
Cost-Benefit Analysis Summary
This compound (and its analogs):
-
Benefits:
-
Costs/Drawbacks:
-
Significantly increases the oxidation of methionine and tryptophan residues, which can complicate data interpretation and may not be suitable for studies where these modifications are of interest.[1][6][7][8]
-
Potentially higher financial cost per gram, especially for smaller quantities.
-
Considered toxic and may have reproductive health risks.[10][11][12]
-
Iodoacetamide:
-
Benefits:
-
Costs/Drawbacks:
Conclusion
The choice between this compound and iodoacetamide is not straightforward and depends heavily on the specific research goals.
-
For studies where minimizing off-target alkylation is paramount and methionine oxidation is not a concern , this compound or other chloroacetamide derivatives may be the superior choice despite the potentially higher cost. The cleaner resulting spectra could justify the expense by saving time and resources during data analysis.
-
For general proteomics applications where cost-effectiveness and high reaction efficiency are the primary drivers , iodoacetamide remains a robust and widely accepted option. Researchers must be aware of and account for potential off-target modifications during data analysis.
Ultimately, a pilot experiment may be the most effective way to determine the optimal reagent for a specific experimental system, balancing the trade-offs between cost, efficacy, and the profile of side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 12. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
Safety Operating Guide
Proper Disposal of N-(benzyloxy)-2-chloroacetamide: A Guide for Laboratory Professionals
For Immediate Reference: N-(benzyloxy)-2-chloroacetamide is classified as a hazardous substance. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory during handling and disposal. All disposal procedures must comply with local, state, and federal regulations for hazardous waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound recognized for its potential health hazards. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be fully aware of the hazards associated with this compound. The compound is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Quantitative Hazard Summary
The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste. The container should be made of a material compatible with this compound and have a secure screw-top cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, irritant).
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal and minimize costs.[1][2][3]
-
Collection: Carefully transfer the waste this compound into the designated container. Avoid creating dust if handling a solid form. If the compound is in a solution, ensure the solvent is also a halogenated waste stream.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a well-ventilated area, away from incompatible materials.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Regulatory Compliance
All laboratory personnel are responsible for adhering to the hazardous waste regulations set forth by the Environmental Protection Agency (EPA) in the United States, or equivalent regulatory bodies in other countries. These regulations govern the generation, accumulation, and disposal of chemical waste. Failure to comply can result in significant penalties.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
References
Personal protective equipment for handling N-(benzyloxy)-2-chloroacetamide
Disclaimer: This document provides safety and handling information for N-(benzyloxy)-2-chloroacetamide based on the available data for the closely related compound, 2-chloroacetamide. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound as soon as it becomes available and to conduct a thorough risk assessment before handling this chemical. The information provided here should be used as a preliminary guide.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the hazardous properties of the parent compound, 2-chloroacetamide.
| Protection Type | Required Equipment | Standards and Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin exposure. | Gloves must be inspected prior to use and disposed of properly after contamination.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2][4] For activities with potential for aerosol generation, a respirator with an organic-vapor-removing cartridge and a prefilter is recommended.[5] | Use in a well-ventilated area, preferably under a chemical fume hood.[2][4] |
| Hand Protection | Handle with gloves, which should be inspected before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[1][3] | Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][3] |
Operational Plan: Safe Handling and Storage
Adherence to strict operational procedures is vital to maintain a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2][4]
-
Facilities should be equipped with an eyewash station and a safety shower in case of accidental exposure.[2]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) for 2-chloroacetamide thoroughly before commencing any work.
-
Wear all required personal protective equipment as detailed in the table above.[3][4][6][7][8]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.[4]
-
Wash hands thoroughly after handling the chemical.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[3][4][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3][4][6]
-
All waste materials must be disposed of in accordance with national and local regulations.[3]
Contaminated PPE:
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4]
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1][3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spill Response:
-
Evacuate personnel from the spill area.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal, avoiding dust formation.[1][4]
-
Clean the spill area thoroughly.
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[3][4][7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[3][4] Remove and wash contaminated clothing before reuse.[3][4]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]
Fire-Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1][4]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[1][4]
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for handling a chemical spill.
References
- 1. eurofinsus.com [eurofinsus.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
